Product packaging for Limonene oxide, cis-(-)-(Cat. No.:CAS No. 32543-51-4)

Limonene oxide, cis-(-)-

Cat. No.: B3051276
CAS No.: 32543-51-4
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-AEJSXWLSSA-N
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Description

Contextual Significance in Terpene Chemistry and Epoxide Derivatives

cis-(-)-Limonene oxide holds a significant position within the domain of terpene chemistry. Terpenes, naturally abundant hydrocarbons produced by plants, are valuable renewable feedstocks. Limonene (B3431351), a monoterpene found in high concentrations in citrus fruit peels, is a prominent starting material for the synthesis of more complex, value-added chemicals. acs.org The epoxidation of limonene's endocyclic double bond yields limonene oxide, transforming the simple hydrocarbon into a functionalized molecule with greater potential for chemical transformations. mdpi.com

The significance of cis-(-)-Limonene oxide is intrinsically linked to its epoxide functional group. An epoxide is a three-membered ring containing two carbon atoms and one oxygen atom. This strained ring structure makes it susceptible to ring-opening reactions by a variety of nucleophiles, such as amines and alcohols, leading to the formation of diols and amino alcohols. This reactivity makes epoxides, including cis-(-)-Limonene oxide, highly versatile and valuable intermediates in organic synthesis. smolecule.com They serve as chiral building blocks for the stereoselective synthesis of more complex molecules. The specific cis configuration, along with the inherent chirality of the molecule, allows for precise control over the stereochemistry of reaction products.

Research Landscape and Scholarly Focus on cis-(-)-Limonene Oxide

The academic research landscape for limonene oxide is largely characterized by studies on diastereomeric mixtures and the more readily available (+)-enantiomers, derived from (R)-(+)-limonene. acs.org However, the distinct reactivity of the cis-isomer compared to its trans counterpart is a recurring theme in the literature and forms the basis for much of the scholarly focus.

A significant area of research involves the kinetic resolution of cis/trans mixtures of limonene oxide. Studies have shown that the trans-isomer reacts more readily with certain nucleophiles. For example, in reactions with secondary amines or during certain hydrolysis procedures, the trans-epoxide is selectively opened, leaving the cis-isomer largely unreacted. researchgate.netasianpubs.org This difference in reaction rates provides a practical chemical method for separating the diastereomers, allowing for the isolation of cis-limonene oxide in high purity from commercial mixtures, which are often sold as a 1:1 blend of cis and trans isomers. asianpubs.orgcdnsciencepub.com One study reported that after reaction of a mixture with ethanolamine (B43304), cis-limonene oxide could be recovered in 85% yield and greater than 98% purity. cdnsciencepub.com

While much of the application-driven research, particularly in polymer science, has utilized (R)-(+)-limonene oxide for creating bio-based polycarbonates and thermosets, the fundamental principles of its reactivity are applicable to the cis-(-)-isomer. acs.orgsigmaaldrich.com For instance, the lower reactivity of the cis-isomer in certain polymerization reactions has been noted. d-nb.inforsc.org Research into the synthesis of bio-based thermosets has highlighted that the stereochemistry of the limonene epoxide monomer significantly influences the final properties of the material, with the cis-isomer showing promise for generating materials with high mechanical performance. acs.org Although this specific study focused on the (+)-enantiomer, it underscores the critical role of the cis-configuration in determining material characteristics.

The diastereoselective synthesis of cis-1,2-limonene oxide has also been an area of investigation, with research exploring various catalysts to improve the yield of the cis-diastereomer over the trans. researchgate.net The availability of cis-(-)-Limonene oxide as a commercial product facilitates its use in targeted research applications where its specific stereochemistry is required. sigmaaldrich.com

Below is a table summarizing the key chemical properties of cis-(-)-Limonene oxide.

PropertyValueReference
Molecular FormulaC₁₀H₁₆O amerigoscientific.comcalpaclab.com
Molecular Weight152.23 g/mol amerigoscientific.comcalpaclab.com
CAS Number32543-51-4Sigma-Aldrich Product Page
AppearanceLiquidSigma-Aldrich Product Page
Synonyms(−)-cis-Limonene 1,2-epoxide, cis-(−)-1,2-Epoxy-p-menth-8-ene, (1S,4S,6R)-1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptaneSigma-Aldrich Product Page

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B3051276 Limonene oxide, cis-(-)- CAS No. 32543-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-AEJSXWLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@@H](C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186250
Record name Limonene oxide, cis-(-)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32543-51-4
Record name cis-(-)-1,2-Epoxy-p-menth-8-ene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Limonene oxide, cis-(-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Limonene oxide, cis-(-)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIMONENE OXIDE, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Transformations of Cis Limonene Oxide

Chemo- and Diastereoselective Synthesis of Limonene (B3431351) Oxides

The epoxidation of limonene can occur at either the endocyclic (1,2-) or exocyclic (8,9-) double bond, leading to regioisomers. Furthermore, epoxidation of the endocyclic double bond can result in two diastereomers, cis and trans, depending on the direction of oxygen attack relative to the existing chiral center at C4. The primary challenge lies in developing methods that selectively target the 1,2-double bond and control the stereochemical outcome to favor the cis-isomer. The synthesis of cis-(-)-limonene oxide specifically begins with the (S)-(-)-enantiomer of limonene.

Epoxidation Strategies for Limonene Precursors

Various strategies have been explored to achieve the selective epoxidation of limonene, ranging from traditional methods using organic peroxides to advanced catalytic systems that offer greater control and efficiency.

Organic Peroxide-Mediated Epoxidation

Organic peroxides, such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), are common oxidants for limonene epoxidation. Hydrogen peroxide is considered an environmentally benign oxidant as its only byproduct is water. abo.fi However, achieving high selectivity with H₂O₂ often requires catalytic activation. TBHP is also widely used and can be more selective towards epoxides compared to H₂O₂ when supported titanium catalysts are employed. abo.fi These reactions can be influenced by solvent polarity, with more polar solvents often facilitating higher activity. abo.fi Chemoenzymatic approaches, which involve the in situ generation of a peroxy acid catalyzed by an enzyme like lipase (B570770), represent a greener alternative to traditional methods. nih.gov For instance, the epoxidation of limonene has been achieved using lipase to generate peroxy octanoic acid from octanoic acid and H₂O₂. nih.gov

Catalytic Epoxidation Systems

To enhance the selectivity and efficiency of epoxidation, a variety of catalytic systems have been developed. These systems are crucial for directing the reaction towards the desired cis-1,2-limonene oxide product.

Transition metal catalysts are highly effective for limonene epoxidation.

Titanium Silicates : Materials like TS-1, Ti-SBA-15, and Ti-MCM-41 are widely studied heterogeneous catalysts. They are typically used with H₂O₂ or TBHP as the oxidant. While they show good selectivity for the 1,2-epoxide, controlling the cis/trans ratio can be challenging and often results in a mixture of diastereomers.

Molybdenum Complexes : Molybdenum-based catalysts have shown high activity in olefin epoxidation. unl.ptbohrium.com For example, a bimetallic NaCoMoY zeolite catalyst yielded a cis/trans mixture ratio of 2, indicating a preference for the cis isomer. Dioxomolybdenum(VI) complexes with chiral ligands have also been investigated, proving to be efficient catalysts for limonene epoxidation with TBHP, although enantioselectivity can be low. unl.pt

Manganese Complexes : Dimeric Salen-Mn(III) complexes have demonstrated remarkable diastereoselectivity. In one study, the epoxidation of (R)-(+)-limonene using a racemic dimeric Mn(III) catalyst and in situ generated dimethyldioxirane (B1199080) (DMDO) resulted in a 96% isolated yield of 1,2-limonene oxide with a diastereomeric excess of 77% favoring the cis-epoxide. researchgate.net

Zeolites : Metal-modified hierarchical zeolite Y has been used for R-(+)-limonene epoxidation with H₂O₂. A K-Sn-modified dealuminated zeolite Y catalyst achieved approximately 97% limonene conversion with up to 96% selectivity to total monoepoxides under optimized conditions. abo.firesearchgate.net

Table 1: Performance of Various Transition Metal-Based Catalysts in Limonene Epoxidation
CatalystOxidantSolventTemperature (°C)Conversion (%)Selectivity to 1,2-Epoxide (%)cis/trans RatioReference
NaCoMoY ZeoliteO₂, PhIO-RT57532:1
Racemic dimeric Salen-Mn(III)KHSO₅/Acetone (DMDO)-20-96 (isolated yield)77% d.e. (cis) researchgate.net
K-Sn-dealuminated Zeolite YH₂O₂Acetonitrile70~97~96 (total monoepoxides)Not specified abo.firesearchgate.net
cis-[MoO₂(N,O-L)₂]TBHPChloroform55>99-Not specified unl.pt

Organocatalysis offers a metal-free alternative for epoxidation reactions.

Iminium Salts : Exocyclic iminium salts derived from pyrrolidine (B122466) have been used as catalysts with Oxone® as the oxidant. This system achieved a 98% conversion of limonene with a 93% isolated yield, though the diastereomeric excess was moderate at 40%. scielo.org.co

Polyfluoroalkyl Ketones : Ketones bearing polyfluoroalkyl groups, such as 2,2,2-trifluoroacetophenone, have emerged as highly efficient organocatalysts for epoxidation using H₂O₂. This method is attractive due to its mild conditions and the use of a "green" oxidant. For limonene, this system provided the endocyclic 1,2-limonene oxide with an 81% yield.

Table 2: Performance of Organocatalysts in Limonene Epoxidation
CatalystOxidantConversion (%)Yield of 1,2-Epoxide (%)Diastereomeric Excess (%)Reference
Exocyclic iminium saltOxone®9893 (isolated)40 scielo.org.co
2,2,2-TrifluoroacetophenoneH₂O₂-81Not specified

Photocatalysis represents a novel and sustainable approach to chemical synthesis. The silylation of crystalline titania (TiO₂) P25 results in a highly selective catalyst for the aerobic epoxidation of limonene to 1,2-limonene oxide using solar light. The reaction mechanism is believed to involve singlet oxygen generated through energy transfer from the excited TiO₂ to adsorbed molecular oxygen. A key finding of this method is that the formation of the cis-epoxide is favored, with its concentration being approximately 2.5 times higher than the trans isomer. This method achieved a 79.3% conversion of (R)-(+)-limonene with 54% selectivity to the 1,2-limonene oxide (cis/trans mixture).

Organocatalytic Approaches (e.g., Iminium Salts, Polyfluoroalkyl Ketones)
Investigation of Oxidizing Agents for cis-Diastereomer Selectivity

The synthesis of cis-(-)-limonene oxide with high diastereoselectivity is a key challenge in synthetic chemistry, as the stereochemistry of the epoxide ring significantly influences the properties and subsequent reactivity of the molecule. The epoxidation of limonene's endocyclic double bond can result in both cis and trans diastereomers, and the ratio is highly dependent on the chosen oxidizing agent and reaction conditions.

Traditional epoxidation using peracids like meta-chloroperoxybenzoic acid (m-CPBA) often leads to a nearly 1:1 mixture of cis and trans isomers, indicating a lack of significant facial selectivity in the oxidant's approach to the double bond. To overcome this, researchers have explored various catalytic systems to steer the reaction toward the desired cis product.

Catalytic systems involving metals have shown promise in enhancing cis-selectivity. For instance, a bimetallic zeolite catalyst (NaCoMoY) yielded a cis/trans mixture ratio of 2, alongside a 57% conversion and 53% selectivity to 1,2-limonene oxides. scielo.org.co Dioxo-molybdenum(VI) complexes anchored on TiO2 nanotubes have also been investigated, achieving a diastereomeric excess (d.e.) of 36% for the cis-epoxide from (R)-(+)-limonene, suggesting that the chiral center of the limonene substrate directs the stereochemical outcome. researchgate.net

Another effective approach involves the use of in situ generated dimethyldioxirane (DMDO) as the oxidizing agent. In one study, using racemic dimeric Salen-Mn(III) complexes as catalysts with DMDO, a high diastereomeric excess of 77% for cis-limonene oxide was achieved. researchgate.net The reaction conditions, including the choice of catalyst and the absence of axial ligands, were critical for this high selectivity. researchgate.net Photocatalytic methods using sunlight and silylated titania have also been employed, though they generally result in mixtures of cis and trans products. scielo.org.coscielo.org.co

The selection of an appropriate oxidizing system is therefore crucial for maximizing the yield of the cis-diastereomer, with modern catalytic methods offering significant improvements over classical reagents.

Table 1: Comparison of Catalytic Systems for Diastereoselective Epoxidation of Limonene

Catalyst/Oxidizing Agent Key Conditions cis:trans Ratio/Diastereomeric Excess (d.e.) Reference
Dimeric Salen-Mn(III) / DMDO Acetone, 20°C 77% d.e. for cis-isomer researchgate.net
Dioxo-Mo(VI)/TiO2-NT / O2, UV-Vis - 36% d.e. for cis-isomer researchgate.net
NaCoMoY Zeolite - 2:1 scielo.org.co

Enantioselective and Stereocontrolled Synthetic Pathways

While limonene is an inherently chiral molecule, the concept of using chiral auxiliaries can be applied to its derivatives to control subsequent transformations. However, for the direct epoxidation of limonene to control diastereoselectivity, the focus is typically on using chiral catalysts rather than attaching a chiral auxiliary to the limonene backbone. The inherent chirality of limonene itself acts as the primary source of stereochemical induction.

Asymmetric induction in the epoxidation of limonene is crucial for selectively forming one of the two diastereomers, cis or trans. The process relies on the interaction between the chiral substrate, the oxidizing agent, and often a chiral catalyst, which creates a diastereomeric transition state with a lower activation energy, favoring the formation of one product over the other.

A prominent example of catalyst-controlled asymmetric induction is the use of Jacobsen's catalyst, a chiral manganese-salen complex. When this catalyst is employed, the asymmetric induction can be influenced by both the chirality of the catalyst and the inherent chirality of the limonene. scielo.org.co Studies have shown that a "matched" pairing of catalyst and substrate enantiomers—for example, (R,R)-Mn(Salen) with (R)-limonene—can lead to high diastereomeric excesses, ranging from 57% to 74%. scielo.org.co Conversely, a "mismatched" pair results in significantly lower diastereoselectivity. scielo.org.co This demonstrates that the chiral ligand environment of the catalyst plays a dominant role in directing the epoxidation. Immobilizing the Jacobsen's catalyst on supports like Al-MCM41 has achieved a diastereomeric excess of 20% for cis-1,2-limonene oxide. scielo.org.co

The choice of oxidant is also critical. Dioxiranes generated in situ from chiral ketones have been shown to be highly stereoselective in the epoxidation of various olefins, producing cis-epoxides with selectivities of 77–95%. mdpi.com This highlights a pathway where the oxidant itself is chiral and directs the stereochemical outcome.

Chiral Auxiliary-Assisted Synthesis

Post-Synthesis Chemical Transformations of cis-(-)-Limonene Oxide

The three-membered ring of the epoxide in cis-(-)-limonene oxide is strained and highly susceptible to ring-opening reactions by nucleophiles. This reactivity allows for the synthesis of a variety of difunctionalized p-menthane (B155814) derivatives. The regioselectivity and stereoselectivity of the ring-opening are governed by the nature of the nucleophile, the catalyst, and the reaction conditions, as well as the inherent conformational constraints of the cis-isomer.

In contrast to the trans-isomer, which can readily adopt a conformation allowing for a stable chair-like transition state for SN2 attack at the C-2 position, the cis-isomer must adopt a higher-energy, unfavorable "boat-like" transition state for a similar attack. cdnsciencepub.com This difference in reactivity is significant and can be exploited for the kinetic resolution of cis/trans mixtures. For example, reaction with nucleophiles like ethanolamine (B43304) or (R)-N-methyl-(α-methyl-benzyl)amine proceeds much faster with the trans-isomer, leaving the cis-isomer largely unreacted and allowing for its isolation in high purity. cdnsciencepub.comasianpubs.org

The hydrolysis of cis-(-)-limonene oxide, a nucleophilic ring-opening reaction with water, leads to the formation of limonene diols. This transformation can be catalyzed by acids, bases, or specific catalytic systems. The stereochemical outcome of the hydrolysis results in a trans-diaxial diol, consistent with an SN2-type mechanism where the incoming nucleophile (water or hydroxide) attacks one of the epoxide carbons from the face opposite the C-O bond.

The selective hydrolysis of the cis-isomer can be achieved using specific catalysts. For instance, (R)-N-(α-methyl-benzyl) ethyl carbamate (B1207046) has been shown to selectively catalyze the hydrolysis of cis-limonene oxide to the corresponding 1,2-diol, while leaving the trans-isomer largely unreacted in a mixture. asianpubs.org This catalytic approach provides a method for the kinetic resolution and preparation of specific limonene diols. Additionally, the use of molybdenum complex catalysts can facilitate the diastereoselective ring-opening to prepare the trans-diaxial diol. In some cases, limonene glycol is observed as a significant byproduct during epoxidation reactions, particularly when using catalysts like Keggin heteropolyacids in a solvent-free system. abo.fi

Table 2: Chemical Compounds Mentioned

Compound Name Other Names
cis-(-)-Limonene oxide cis-1,2-Limonene oxide
trans-Limonene oxide trans-1,2-Limonene oxide
(R)-(+)-Limonene D-Limonene
meta-Chloroperoxybenzoic acid m-CPBA
Dimethyldioxirane DMDO
Jacobsen's catalyst Chiral manganese(III)-salen complex
Ethanolamine 2-Aminoethanol
(R)-N-methyl-(α-methyl-benzyl)amine -
(R)-N-(α-methyl-benzyl) ethyl carbamate -
Limonene diol p-Menth-8-ene-1,2-diol
Keggin heteropolyacid e.g., H₃PMo₁₂O₄₀
TiO₂ nanotubes Titania nanotubes

Nucleophilic Ring Opening Reactions of the Epoxide

Synthesis of β-Amino Alcohols (e.g., via Morpholine (B109124) Adducts)

The ring-opening of epoxides with amines represents a direct and atom-economical route to β-amino alcohols, a class of compounds with significant applications in medicinal chemistry and as chiral auxiliaries. The reaction of cis-(-)-limonene oxide with various amines has been investigated to produce a range of β-amino alcohol derivatives. scielo.brresearchgate.net

For instance, the reaction of a commercial cis/trans-limonene oxide mixture with morpholine in the presence of water as a catalyst at 74 °C has been reported. acs.org This reaction demonstrates selectivity, with the trans-isomer being consumed preferentially over the cis-isomer. acs.org The major product formed is (1R,2R,4S)-1-methyl-4-(1-methylethenyl)-2-(4-morpholinyl)cyclohexanol, derived from the trans-limonene oxide. acs.org However, two minor isomeric amino alcohols arising from the reaction of morpholine with cis-(-)-limonene oxide are also formed. acs.org The use of water as a catalyst is crucial for the aminolysis of the epoxide ring. researchgate.netresearchgate.net

The synthesis of β-amino alcohols from limonene oxide has been achieved using a variety of amines, including primary and secondary amines, to generate structural diversity. scielo.br The reaction of a 1:1 mixture of cis- and trans-limonene oxide with secondary amines in the presence of water leads to the formation of β-amino alcohols derived from the trans-isomer, while the cis-isomer remains largely unreacted. researchgate.net

Synthesis of β-Amino Alcohols from Limonene Oxide
AmineProductReaction ConditionsKey FindingReference
Morpholine(1R,2R,4S)-1-methyl-4-(1-methylethenyl)-2-(4-morpholinyl)cyclohexanol (from trans-isomer) and minor isomers (from cis-isomer)cis/trans-limonene oxide, water, 74 °C, 24 hPreferential reaction of the trans-isomer. acs.org
Secondary Amines (general)β-Amino alcohols1:1 cis/trans-limonene oxide, watertrans-Limonene oxide reacts selectively, leaving cis-limonene oxide unreacted. researchgate.net
n-Propylamine, Allylamine, Ethanolamine, Benzylamine, Putrescine, Aniline (B41778)Various β-amino alcoholsR-(+)-limonene oxide, water, 100 °C, 24 hA series of β-amino alcohols synthesized in moderate to good yields. scielo.br
Regioselectivity and Diastereoselectivity in Ring Opening

The ring-opening of cis-(-)-limonene oxide with nucleophiles is governed by both regioselectivity (attack at C1 vs. C2) and diastereoselectivity. The outcome of the reaction is influenced by the nature of the nucleophile and the reaction conditions.

In the case of amine nucleophiles, the attack generally occurs at the less substituted carbon of the epoxide ring (C2). researchgate.net However, the stereochemistry of the starting epoxide plays a crucial role. For trans-limonene oxide, the incoming nucleophile and the leaving oxygen atom can adopt a trans-diaxial orientation, which is stereoelectronically favored. acs.org In contrast, for cis-limonene oxide, achieving such an arrangement is more challenging, leading to lower reactivity. acs.orgacs.org

Studies have shown that nucleophilic amines, such as pyrrolidine and piperidine (B6355638), selectively open the epoxide ring of the trans-isomer, leaving the cis-limonene oxide largely unreacted. acs.orgresearchgate.net This difference in reactivity allows for the kinetic separation of the diastereomers. researchgate.netasianpubs.org Less nucleophilic amines, like triazole or pyrazole (B372694), can selectively catalyze the hydrolysis of cis-limonene oxide to the corresponding diol, leaving the trans-isomer unreacted. researchgate.net

The regioselectivity of the aminolysis of (R)-(+)-limonene oxide has been investigated and supported by computational studies, confirming the crucial role of water molecules and the nature of the nucleophile in determining the product distribution. researchgate.netresearchgate.net

Derivatization and Functionalization Pathways

The versatile reactivity of cis-(-)-limonene oxide allows for its conversion into a variety of functionalized derivatives with potential applications in materials science and polymer chemistry.

A sustainable route to non-isocyanate polyurethanes (NIPUs) involves the ring-opening polymerization of cyclic carbamates. researchgate.netnih.gov Cyclic carbamates can be synthesized from the β-amino alcohols derived from limonene oxide. researchgate.netnih.gov The β-amino alcohols are reacted with dialkyl carbonates, such as dimethyl carbonate (DMC), in the presence of a catalyst to form 5-membered cyclic carbamates. researchgate.netnih.gov

These cyclic carbamates, derived from (R)-(+)-limonene oxide, can then undergo anionic ring-opening polymerization (AROP) to yield oligourethanes. researchgate.netnih.gov This approach provides an isocyanate-free pathway to polyurethanes, which are important industrial polymers. researchgate.net

Functionalized terpene acrylates are valuable monomers for the synthesis of bio-based polymers and coatings. uibk.ac.atresearchgate.net A sustainable method for their preparation involves the epoxidation of limonene followed by the ring-opening of the resulting limonene oxide with acrylic acid. uibk.ac.atresearchgate.net This process yields acrylate-functionalized monomers that can be used in polymer applications. uibk.ac.at

The synthesis of epoxy-functional limonene oxide acrylates has been successfully achieved, offering alternatives to petroleum-based monomers. uibk.ac.at The reaction can be carried out using environmentally friendly oxidants like Oxone® in continuous flow reactors, enhancing the sustainability of the process. uibk.ac.atresearchgate.net

Synthesis of Functionalized Terpene Acrylates
ReactantsProductReaction TypeKey FeatureReference
Limonene oxide, Acrylic acidAcrylate-functionalized monomersRing-opening esterificationSustainable route to bio-based acrylic monomers. uibk.ac.atresearchgate.net
Limonene acrylate (B77674)Limonene oxide acrylateEpoxidationCreates epoxy-functional monomers. uibk.ac.at

The nitration of epoxides provides a route to α-hydroxynitrate esters, which are compounds of interest in atmospheric chemistry. researchgate.netcopernicus.orgcopernicus.org The nitration of cis-1,2-limonene oxide is predicted to produce a tertiary nitrate (B79036) ester due to stereoelectronic effects. copernicus.org The dominant conformation of cis-1,2-limonene oxide is expected to be a pseudo-half chair, which influences the outcome of the reaction. copernicus.org

The synthesis of these compounds allows for detailed investigations into their structure-reactivity relationships and their role in atmospheric processes. copernicus.orgmdpi.com

Preparation of Functionalized Terpene Acrylates

Polymerization and Copolymerization Reactions

cis-(-)-Limonene oxide can serve as a monomer in various polymerization and copolymerization reactions, leading to the formation of bio-based polymers with diverse properties.

Cationic ring-opening polymerization of limonene oxide has been explored, but can be complicated by side reactions. d-nb.info More success has been achieved in copolymerization reactions. For instance, cis-(+)-limonene oxide can be copolymerized with carbon dioxide (CO2) using an Al(III) catalyst to produce poly(limonene)carbonate. sigmaaldrich.com The properties of the resulting polymer are influenced by the cis/trans ratio of the limonene oxide monomer.

Research has also focused on the copolymerization of limonene oxide with other monomers, such as lactide, to create block copolymers. chemrxiv.org The reaction of limonene oxide with a zirconium complex has been shown to produce polymers with higher molar masses than previously reported for limonene oxide homopolymers. chemrxiv.org In these systems, the cis-isomer of limonene oxide has been observed to react faster than the trans-isomer. chemrxiv.org

Furthermore, the homopolymerization of limonene oxide has been achieved using aluminum-based catalysts at room temperature, yielding polylimonene oxide (PLO), a fully bio-based ether. rsc.org This polymer shows potential as a sustainable additive for other biodegradable polymers like polylactic acid (PLA). rsc.org

Polymerization and Copolymerization of Limonene Oxide
Reaction TypeComonomer/CatalystProductKey FindingReference
CopolymerizationCarbon Dioxide / Al(III) catalystPoly(limonene)carbonatecis-(+)-Limonene oxide can be used as a monomer. sigmaaldrich.com
Block CopolymerizationL-Lactide / Zirconium complexLimonene oxide-lactide block copolymerscis-Isomer reacts faster than the trans-isomer. chemrxiv.org
HomopolymerizationAluminum-based catalystPolylimonene oxide (PLO)Achieved at room temperature, yielding a fully bio-based ether. rsc.org
Copolymerization with Carbon Dioxide

The copolymerization of limonene oxide and carbon dioxide has emerged as a significant pathway to producing bio-based polycarbonates. acs.orgresearchgate.net While much of the initial research focused on the trans isomer of limonene oxide due to catalyst selectivity, advancements have also enabled the utilization of cis-(-)-limonene oxide. acs.orgrsc.org The copolymerization process involves the ring-opening of the epoxide monomer, cis-(-)-limonene oxide, and its subsequent reaction with carbon dioxide, leading to the formation of polycarbonate chains. researchgate.net

Catalyst systems are crucial in this process. While early catalysts, such as certain β-diiminate zinc acetate (B1210297) complexes, showed high selectivity for the trans isomer, leaving the cis isomer largely unreacted, newer systems have been developed to incorporate the cis form. acs.orgnih.govrsc.org For instance, aminotriphenolate aluminum complexes, in conjunction with a co-catalyst like bis(triphenylphosphine)iminium chloride (PPNCl), have been shown to effectively catalyze the polymerization of the cis isomer. acs.orgrsc.orgscispace.com This development is significant as it allows for the use of commercial limonene oxide, which is typically a mixture of cis and trans isomers. researchgate.net

The resulting poly(limonene carbonate) (PLC) derived from cis-(-)-limonene oxide exhibits notable properties. The inclusion of the cis isomer can, however, influence the polymer's characteristics. For example, a higher content of the cis isomer can disrupt the polymer chain's symmetry, which may lead to reduced crystallinity and a lower glass transition temperature (Tg) compared to polymers derived purely from the trans isomer.

Synthesis of Poly(limonene)dicarbonate

A further advancement in the utilization of limonene oxide and carbon dioxide is the synthesis of poly(limonene)dicarbonate (PLDC). acs.orgqualitas1998.net This process involves a sequential approach where poly(limonene)carbonate (PLC) is first synthesized and then subjected to a second carbonation step. google.com

The synthesis begins with the copolymerization of cis-(-)-limonene oxide and CO2, often catalyzed by an air-stable Al(III) complex, to form PLC. acs.orggoogle.com This initial polymer contains pendant isopropenyl groups from the limonene structure. In the subsequent step, these alkene groups within the PLC backbone are epoxidized to form poly(limonene-8,9-oxide)carbonate (PLOC). google.com This intermediate is then reacted with CO2 to yield the final poly(limonene)dicarbonate. google.com

This method allows for the creation of PLDC polymers with tunable molecular weights. qualitas1998.net A significant characteristic of PLDC is its exceptionally high glass transition temperature (Tg), which can reach up to 180°C, and in some cases, even higher. qualitas1998.netgoogle.com This high Tg is attributed to the increased rigidity of the polymer's molecular structure. acs.org The presence of both epoxy and cyclic carbonate groups in the intermediates (PLOC/PLDC) provides opportunities for further functionalization of the polymer. acs.org

Development of Optically Active Limonene-Derived Polymers

The inherent chirality of limonene presents an opportunity for the synthesis of optically active polymers. scielo.org.co The use of enantiomerically pure limonene oxide, including cis-(-)-limonene oxide, as a monomer allows for the production of polymers with specific stereochemistry. scielo.org.co

The synthesis of these optically active polymers often relies on stereoselective catalysts. For example, β-diiminate zinc acetate complexes have been used to produce optically active poly(limonene carbonate) by selectively polymerizing one enantiomer from a racemic mixture of limonene oxide. nih.govscielo.org.co While these catalysts are often selective for the trans isomer, the principles of stereocontrol are central to developing optically active materials from both cis and trans isomers. acs.orgnih.gov

The optical activity of these polymers is a significant feature, as it can influence their physical properties and potential applications. For instance, the stereoregularity of the polymer chains can affect their ability to crystallize and their thermal properties. The development of these chiral polymers from renewable resources like limonene is a key area of research in sustainable polymer chemistry. scielo.org.co

Isomerization Studies of cis-(-)-Limonene Oxide

Conversion to Isocarveol Isomers

The isomerization of cis-(-)-limonene oxide can lead to the formation of valuable isomers, most notably trans-isocarveol. google.com This conversion is typically achieved through catalysis, with various acidic catalysts being investigated for this purpose. researchgate.net It has been observed that cis-limonene oxide is significantly more reactive than its trans-counterpart in these isomerization reactions. researchgate.net

One patented process describes the selective isomerization of a mixture of cis- and trans-limonene oxide to produce predominantly trans-isocarveol. google.com This process utilizes a chromium catalyst in the presence of a phenolic modifier at temperatures below 220°C. google.com Under these conditions, a high conversion of cis-limonene oxide to trans-isocarveol is achieved, while the conversion of trans-limonene oxide to cis-isocarveol is minimized. google.com This selectivity is particularly advantageous as trans-isocarveol is a preferred intermediate for the synthesis of perillyl alcohol. google.compatsnap.com The stereochemical configuration at the C4 position of the cyclohexyl ring is retained during this isomerization. google.com

Catalyst Systems for Isomerization of cis-(-)-Limonene Oxide
Catalyst SystemPrimary Product from cis-(-)-Limonene OxideKey FindingsReference
Chromium catalyst with phenolic modifiertrans-IsocarveolSelectively converts >50% of cis-LMO to trans-isocarveol while converting <50% of trans-LMO. google.com
Silica-supported tungstophosphoric acidtrans-DihydrocarvoneReaction is carried out in a green solvent, dialkylcarbonate.
Various acid catalysts (Brønsted, Lewis, clays, zeolites)Dihydrocarvone, carveols, carvone (B1668592)cis-Limonene oxide is more reactive than the trans-isomer. Product selectivity is dependent on the catalyst type and water content. researchgate.net

Cycloaddition Reactions for Cyclic Carbonate Formation

Metal-Catalyzed CO2 Fixation (e.g., Bimetallic Aluminum and Zirconium Systems)

The cycloaddition of carbon dioxide to epoxides to form cyclic carbonates is a 100% atom-economical reaction and a significant method for CO2 utilization. urjc.es In the case of cis-(-)-limonene oxide, this reaction presents challenges due to steric hindrance. rsc.org However, various metal-based catalyst systems have been developed to facilitate this transformation.

Bimetallic aluminum complexes, supported by amidinate-based scorpionate ligands, have shown excellent performance as catalysts for the fixation of CO2 into cyclic carbonates from a broad range of epoxides, including the more challenging cis-limonene oxide. urjc.es These catalysts can operate under relatively mild conditions. While high conversions have been reported for trans-limonene oxide, the cis isomer is generally less reactive. urjc.esresearchgate.net

Other catalytic systems have also been explored. For instance, a phosphotungstate polyoxometalate catalyst, used for the epoxidation of limonene, has also demonstrated activity in the subsequent synthesis of cyclic carbonates, allowing for a two-step, one-pot process. d-nb.info When used with a halide co-catalyst, this system shows a synergistic effect, increasing the rate of carbonation. d-nb.info It has been noted in these studies that the cis isomer is often responsible for incomplete conversions and the formation of by-products when using commercial mixtures of limonene oxide. d-nb.info

Catalyst Performance in Cycloaddition of CO2 to Limonene Oxide
Catalyst SystemSubstrateConditionsConversion/YieldReference
Bimetallic Aluminum Complexes with TBABtrans-Limonene Oxide70 °C, 10 bar CO2, 1 mol% catalyst, 66 h79% conversion urjc.es
Tetrabutylammonium chloride (TBAC)cis/trans-Limonene Oxide Mixture120 °C, 40 bar CO2, 20 h, 6 mol% catalyst87% total conversion researchgate.net
Phosphotungstate polyoxometalate with halide co-catalystLimonene Oxide75–100 °C, 10–50 bar CO2, 16-66 hVariable, cis-isomer shows lower reactivity d-nb.info
Stereochemical Retention Mechanisms in Cycloaddition

The cycloaddition reactions of cis-(-)-limonene oxide represent a fascinating area of stereochemistry, where the configuration of the starting epoxide is often preserved in the final product. This retention of stereochemistry is not the result of a concerted mechanism where all bonds are formed simultaneously. Instead, it is elegantly explained by a stepwise process known as the double inversion mechanism . This mechanism is particularly well-documented in the context of the cycloaddition of carbon dioxide (CO₂) to form cyclic carbonates, a reaction of significant interest due to its utilization of a greenhouse gas to create valuable chemical products. ncl.ac.ukresearchgate.netresearchgate.net

The general steps of the double inversion mechanism in the context of a catalyzed cycloaddition reaction are as follows:

Activation of the Epoxide: The reaction is typically initiated by the activation of the epoxide ring. In many catalytic systems, a Lewis acid (which can be a metal center or an organocatalyst) coordinates to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.

First Inversion: Nucleophilic Ring-Opening: A nucleophile, often a halide anion (like Cl⁻ or Br⁻) from the catalyst system, attacks one of the electrophilic carbon atoms of the activated epoxide ring. ncl.ac.ukresearchgate.net This is an Sₙ2 reaction, and therefore, the nucleophile attacks from the side opposite to the epoxide oxygen, leading to an inversion of configuration at the site of attack. This ring-opening step results in the formation of a haloalkoxide intermediate. For cis-(-)-limonene oxide, the attack can occur at either C1 or C2. The regioselectivity of this step can be influenced by steric and electronic factors.

Incorporation of the 1,3-Dipolarophile: The resulting alkoxide is nucleophilic and can react with a 1,3-dipolarophile, such as carbon dioxide. The alkoxide attacks the electrophilic central atom of the dipolarophile (e.g., the carbon atom of CO₂), leading to the formation of a larger intermediate, such as a metallo-carbonate.

Second Inversion: Intramolecular Ring-Closure: The final step is an intramolecular Sₙ2 reaction. The newly formed nucleophilic center (e.g., the terminal oxygen of the carbonate) attacks the carbon atom bearing the halide from the initial ring-opening step. This intramolecular displacement of the halide results in the formation of the five-membered heterocyclic ring and regenerates the halide catalyst. Crucially, this second Sₙ2 reaction also proceeds with an inversion of configuration at the same carbon center that underwent the first inversion.

The net result of these two sequential inversions is a retention of the original stereochemistry of the epoxide in the final cycloadduct.

It is important to note that while the double inversion mechanism elegantly explains the observed stereochemical retention, the reactivity of cis-(-)-limonene oxide in these cycloaddition reactions is often lower compared to its trans counterpart. researchgate.netnih.gov Research has shown that the trans-isomer of limonene oxide exhibits significantly higher conversion rates in cycloaddition reactions with CO₂. researchgate.netresearchgate.net The lower reactivity of the cis-isomer can be attributed to steric hindrance, which can impede the initial nucleophilic attack or the subsequent ring-closing step. This can sometimes lead to a higher propensity for side reactions, such as hydrolysis or rearrangement, especially under harsh reaction conditions. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in corroborating the proposed mechanistic pathways and understanding the factors governing the reactivity and stereoselectivity of limonene oxide cycloadditions. urjc.esmathnet.ruresearchgate.net These computational analyses help to elucidate the energy profiles of the different reaction steps and transition states, providing a deeper insight into the stereochemical outcomes.

The following table summarizes representative data from the cycloaddition of CO₂ to a mixture of cis- and trans-limonene oxide, highlighting the stereoselective nature of the reaction and the preferential conversion of the trans-isomer.

Catalyst SystemSubstrate (cis:trans ratio)Temperature (°C)CO₂ Pressure (bar)Reaction Time (h)Conversion of cis-Limonene Oxide (%)Conversion of trans-Limonene Oxide (%)Reference
Tetrabutylammonium chloride (TBAC)40:6010030201976 rsc.org
Bimetallic Aluminum Complex / PPNCl43:57Not specified10Not specifiedPredominantly trans-carbonate formed urjc.es
Phosphotungstate / TBAB60:40 (commercial mixture)1204024Predominantly cis-epoxide remained unreacted nih.gov

Stereochemical Aspects and Chiral Resolution of Cis Limonene Oxide Systems

Methods for Obtaining High Diastereomeric Purity of cis-(-)-Limonene Oxide

Achieving high diastereomeric purity of cis-(-)-limonene oxide can be approached through two primary strategies: diastereoselective synthesis and the resolution of diastereomeric mixtures.

Diastereoselective epoxidation of the corresponding limonene (B3431351) enantiomer offers a direct route to the desired diastereomer. The use of specific catalysts can influence the stereochemical outcome of the epoxidation reaction. For instance, research has shown that dimeric Salen-Mn(III) complexes can be effective catalysts for the diastereoselective epoxidation of R-(+)-limonene. researchgate.net Under optimized conditions, these catalysts can yield a high percentage of 1,2-(+)-limonene oxide with a significant diastereomeric excess in favor of the cis-epoxide. researchgate.net

Alternatively, kinetic resolution of a pre-existing mixture of cis- and trans-limonene oxide is a widely employed and effective method. This technique relies on the differential reaction rates of the diastereomers with a chiral resolving agent. One common approach involves the use of nucleophilic amines. Certain amines react preferentially with the trans-isomer of limonene oxide, allowing for the separation of the unreacted cis-isomer in high purity. researchgate.netnih.gov For example, the reaction of a diastereomeric mixture of limonene oxides with specific secondary amines can lead to the selective opening of the epoxide ring of the trans-isomer, leaving the cis-limonene oxide largely unreacted and recoverable with high yield and purity. researchgate.netasianpubs.org

Furthermore, enzymatic methods, which will be discussed in more detail in subsequent sections, provide a powerful tool for obtaining diastereomerically pure cis-(-)-limonene oxide. Epoxide hydrolases, for example, can selectively hydrolyze the trans-isomer, leaving the cis-isomer intact.

Kinetic Resolution Methodologies

Kinetic resolution is a cornerstone technique for the separation of limonene oxide diastereomers. It leverages the differences in activation energy for the reaction of each diastereomer with a resolving agent, leading to the enrichment of the less reactive isomer.

The differential reactivity of cis- and trans-limonene oxide towards nucleophilic amines provides a practical basis for their separation. The underlying principle is that the trans-isomer, being generally less sterically hindered, reacts more readily with certain amines. cdnsciencepub.com

Studies have demonstrated that nucleophilic amines such as pyrrolidine (B122466) and piperidine (B6355638) can selectively open the epoxide ring of the trans-diastereomer of (R)-(+)-limonene oxide. nih.gov This leaves the cis-(R)-limonene oxide largely unreacted, which can then be recovered in high yields (up to 88%) and with high diastereomeric purity (>98%). nih.gov Similarly, the use of (R)-N-methyl-(α-methyl-benzyl)amine as a nucleophilic amine has been shown to selectively react with the trans-isomer, allowing for the isolation of cis-limonene oxide in up to 90% yield. asianpubs.org The reaction of a 1:1 mixture of trans- and cis-limonene oxide with ethanolamine (B43304) also results in the preferential reaction of the trans-isomer, enabling the recovery of unreacted cis-limonene oxide in 85% yield and greater than 98% purity after simple distillation. cdnsciencepub.com

The following table summarizes the kinetic resolution of limonene oxide via nucleophilic aminolysis:

Amine Selectivity Recovered Isomer Yield (%) Purity (%) Reference
PyrrolidineReacts with transcis-(R)-limonene oxideup to 88>98 nih.gov
PiperidineReacts with transcis-(R)-limonene oxide->98 nih.gov
(R)-N-methyl-(α-methyl-benzyl)amineReacts with transcis-limonene oxideup to 90>98 asianpubs.org
EthanolamineReacts with transcis-limonene oxide85>98 cdnsciencepub.com

In contrast to methods that selectively react with the trans-isomer, it is also possible to achieve separation through the selective hydrolysis of the cis-isomer. This approach typically involves the use of less nucleophilic amines, such as triazole or pyrazole (B372694), which act as catalysts for the hydrolysis of the cis-epoxide. nih.gov

When a diastereomeric mixture of (R)-(+)-limonene oxide is treated with these less nucleophilic amines in the presence of water, the cis-isomer is selectively hydrolyzed to the corresponding 1,2-limonene diol. nih.gov This leaves the trans-limonene oxide largely unreacted, which can then be recovered in high yields (up to 80%) and purity. nih.gov Another method utilizes (R)-N-(α-methyl-benzyl) ethyl carbamate (B1207046) to selectively catalyze the hydrolysis of cis-limonene oxide, leaving the trans-isomer unreacted. asianpubs.org

Aqueous mercury(II)-mediated or acid-catalyzed hydration offers another effective means for the kinetic separation of limonene oxide diastereomers. These methods facilitate the selective hydrolysis of one of the diastereomers, allowing for the recovery of the other in high diastereomeric purity. researchgate.net

The use of either an aqueous mercury(II)-mediated or an H+-catalyzed hydration of a commercial mixture of (+)-limonene oxide can afford a kinetic separation. researchgate.net Depending on the conditions, either the cis- or the trans-isomer can be recovered with high diastereomeric excess (>98% de). researchgate.net This method not only allows for the isolation of the unreacted epoxide but also produces the corresponding diols with high diastereoselectivity. researchgate.net

Selective Hydrolysis Approaches for cis- versus trans-Limonene Oxide

Enzymatic Resolution and Stereoselectivity in Limonene Oxide Systems

Enzymatic methods offer a highly selective and environmentally benign approach to the resolution of limonene oxide stereoisomers. Epoxide hydrolases (EHs) are particularly effective in this regard, catalyzing the stereoselective hydrolysis of one epoxide diastereomer, thereby enabling the isolation of the other. scientificlabs.iesigmaaldrich.cn

The biocatalytic resolution of a mixture of (+)-limonene oxide (cis and trans) using epoxide hydrolase can produce enantiomerically pure cis- and trans-limonene oxides. scientificlabs.iesigmaaldrich.cn Research has shown that epoxide hydrolases from various sources, including vegetable flours like soybean and mung bean, exhibit activity towards limonene oxide. researchgate.net These enzymes can show preferential hydrolysis for one diastereomer, allowing for the kinetic separation of the slow-reacting isomer. For instance, enzymatic preparations from red mung bean have been used to optimize the kinetic separation of trans-(4R)-limonene oxide, while those from soybean are effective for cis-(4S)-limonene oxide. researchgate.net

Limonene-1,2-epoxide (B132270) hydrolase (LEH) from the bacterium Rhodococcus erythropolis is a well-characterized enzyme that plays a role in the degradation of limonene. nih.govwikipedia.org This enzyme catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol. wikipedia.org The stereoselectivity of LEH is such that it can convert a racemic mixture of limonene oxide into a pure enantiomer of the corresponding diol. wikipedia.org For example, with a (4R) chiral center at carbon 4, both the cis and trans epoxide isomers are converted to (1S,2S,4R)-limonene-1,2-diol. wikipedia.org This inherent stereoselectivity can be harnessed for the resolution of limonene oxide mixtures. Additionally, epoxide hydrolases from fungi, such as Aspergillus niger, have been shown to selectively hydrolyze the trans-isomer, leaving the cis-limonene oxide intact.

The following table highlights the use of enzymes in the resolution of limonene oxide:

Enzyme Source Substrate Outcome Reference
Vegetable flours (e.g., soybean, mung bean)(+)-cis/trans limonene oxidePreferential hydrolysis of one diastereomer researchgate.net
Rhodococcus erythropolis (LEH)Racemic limonene oxideStereoselective conversion to a single diol enantiomer nih.govwikipedia.org
Aspergillus nigercis/trans limonene oxideSelective hydrolysis of the trans-isomer

Advanced Chiral Separation Techniques (e.g., Chromatography-Based Resolution)

While kinetic resolution methods are effective, advanced chromatographic techniques provide a direct means of separating limonene oxide diastereomers. Due to the difficulty of separating these isomers by conventional distillation, chromatography-based methods are often employed for analytical and preparative-scale purification. cdnsciencepub.com

Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), is a powerful tool for distinguishing between the stereoisomers of limonene oxide. grafiati.com Chiral stationary phases within the chromatographic columns interact differently with each stereoisomer, leading to different retention times and thus, separation.

Multidimensional gas chromatography (MDGC) has been successfully used for the enantiomeric determination of limonene and limonene-1,2-epoxide. oup.com This technique allows for the separation of enantiomers even at low concentrations. For instance, a chiral column such as Chirasil-γ-Dex can be used to separate the enantiomers of limonene-1,2-epoxide. oup.com Studies have also compared the chiral selectivity of different GC columns for the separation of enantiomers in essential oils, with specific columns demonstrating good separation of limonene isomers. uctm.edu The choice of the stationary phase is critical; for example, chiral polysiloxanes and cyclodextrin (B1172386) derivatives are commonly used. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC) also offer robust methods for the separation of limonene oxide diastereomers. grafiati.com These techniques, when coupled with chiral stationary phases, can achieve high-resolution separation. The analysis of reaction mixtures from kinetic resolutions often relies on HPLC and NMR to confirm the purity of the isolated diastereomers. asianpubs.org

Biocatalysis and Microbial Biotransformation of Limonene Oxides

Enzymatic Hydrolysis of Limonene (B3431351) Oxide

The enzymatic hydrolysis of limonene oxide is a key reaction for producing limonene-1,2-diols, valuable chiral building blocks. This transformation is primarily catalyzed by a specific class of enzymes known as epoxide hydrolases.

A specialized enzyme, limonene-1,2-epoxide (B132270) hydrolase (LEH), first identified in the bacterium Rhodococcus erythropolis DCL14, plays a crucial role in the degradation of limonene. wikipedia.orgnih.gov This bacterium can utilize limonene as its sole source of carbon and energy, a process in which LEH catalyzes the hydrolysis of limonene-1,2-epoxide into the corresponding limonene-1,2-diol. wikipedia.orgebi.ac.uknih.gov

LEH is structurally and mechanistically distinct from the more common α/β-hydrolase fold epoxide hydrolases (EHs). ebi.ac.uknih.gov It is a small, monomeric cytoplasmic enzyme of approximately 16-17 kDa that requires no cofactors for its activity. nih.govnih.gov Its catalytic mechanism is a novel, single concerted step involving an Asp-Arg-Asp catalytic triad (B1167595). ebi.ac.ukrhea-db.org In this mechanism, one aspartate residue (Asp132) acts as a base to activate a water molecule, which then performs a nucleophilic attack on a carbon of the epoxide ring, while another aspartate residue (Asp101) protonates the epoxide oxygen, facilitating ring-opening without the formation of a covalent enzyme-substrate intermediate. ebi.ac.uk The enzyme exhibits optimal activity at a pH of 7 and a temperature of 50°C. wikipedia.orgnih.gov

The substrate specificity of LEH from R. erythropolis is narrow; besides limonene-1,2-epoxide, it only shows activity towards a few other cyclic epoxides like 1-methylcyclohexene oxide and cyclohexene (B86901) oxide. nih.gov Notably, when presented with a mixture of limonene oxide isomers, the enzyme preferentially hydrolyzes the cis-isomers before acting on the trans-isomers. researchgate.net

Table 1: Characteristics of Limonene-1,2-Epoxide Hydrolase (LEH) from Rhodococcus erythropolis DCL14

CharacteristicDescriptionSource(s)
Enzyme Class Epoxide Hydrolase (EC 3.3.2.8) ebi.ac.uknih.gov
Source Organism Rhodococcus erythropolis DCL14 wikipedia.orgnih.gov
Molecular Weight ~16-17 kDa nih.govnih.gov
Structure Monomeric, cytoplasmic, novel fold (not α/β-hydrolase) nih.govnih.gov
Catalytic Mechanism Single concerted step, no covalent intermediate ebi.ac.uknih.gov
Catalytic Residues Asp101, Arg99, Asp132 ebi.ac.ukrhea-db.org
Optimal pH 7.0 wikipedia.orgnih.gov
Optimal Temperature 50°C wikipedia.orgnih.gov
Substrate Preference Prefers cis-limonene-1,2-epoxide over trans-isomer researchgate.net

Beyond well-characterized bacterial strains, metagenomic screening of environmental samples, particularly from extreme environments like hot springs, has unveiled novel epoxide hydrolases with unique properties. nih.govresearchgate.net This approach led to the discovery of two new thermophilic LEHs, Tomsk-LEH and CH55-LEH, which exhibit higher optimal temperatures and stability compared to the LEH from R. erythropolis. researchgate.net These metagenomic LEHs also showed different stereoselectivity profiles. researchgate.net

Additionally, two other novel α/β fold epoxide hydrolases, Sibe-EH and CH65-EH, were identified from hot spring metagenomes in Russia and China. nih.gov While structurally different from LEHs, these enzymes were surprisingly capable of hydrolyzing (4R)-limonene-1,2-epoxide. nih.govcnr.it Sibe-EH was found to be specific for the trans isomer, while both enzymes could convert the epoxide to (1S,2S,4R)-limonene-1,2-diol through an enantioconvergent process similar to that of LEHs. nih.gov The cyanobacterium Synechococcus sp. PCC 7942 has also demonstrated the ability to cleave the epoxide group of (1S,2R,4R)-limonene oxide. nih.gov

A remarkable feature of limonene epoxide hydrolases is their ability to perform enantioconvergent hydrolysis. ebi.ac.uk This means that a racemic mixture of epoxide enantiomers can be converted into a single, enantiomerically pure diol product. wikipedia.org For instance, LEH from R. erythropolis converts a substrate with an R configuration at carbon 4 (4R) exclusively to (1S,2S,4R)-limonene-1,2-diol. wikipedia.org Conversely, a substrate with an S configuration at carbon 4 (4S) yields only the (1R,2R,4S)-limonene-1,2-diol. wikipedia.org This high degree of stereocontrol is of significant interest for industrial synthesis. ebi.ac.uk

The metagenomically-sourced Sibe-EH and CH65-EH also exhibit this enantioconvergent capability, efficiently hydrolyzing (+)-limonene oxide to form (1S,2S,4R)-limonene-1,2-diol as the sole product. nih.gov This process involves different regioselectivity in the nucleophilic attack on the oxirane ring for the cis and trans isomers. cnr.it The stereoselective nature of these enzymes can be exploited for the kinetic resolution of cis and trans isomers, allowing for the isolation of the less reactive isomer in high purity. researchgate.net

Cost-effective and readily available enzymatic preparations from non-microbial sources have been explored for limonene oxide hydrolysis. Raw enzymatic preparations from certain vegetable flours have been found to possess epoxide hydrolase activity. cnr.itresearchgate.netresearchgate.net Flours from soybean and red mung bean, in particular, have shown significant activity in hydrolyzing both (4R)-(+)- and (4S)-(–)-limonene oxide. cnr.itresearchgate.net

These plant-based biocatalysts also demonstrate stereoselectivity, enabling the kinetic separation of the cis and trans diastereomers of limonene oxide. cnr.itresearchgate.net For example, when using a diastereoisomeric mixture of (4S)-(–)-limonene oxide, the enzymatic preparation from soybean flour preferentially hydrolyzes the trans-isomer. cnr.it This allows the unreacted (4S)-cis-(–)-limonene oxide to be recovered with high diastereomeric purity (dr 96:4) after a specific reaction time. cnr.it Similarly, the preparation from red mung bean flour acts faster on the cis-isomer of (4R)-(+)-limonene oxide, enabling the isolation of the unreacted trans-isomer. cnr.itresearchgate.net These raw preparations offer a practical and economical alternative to purified enzymes for stereoselective transformations. cnr.itresearchgate.net

Table 2: Stereoselective Hydrolysis of Limonene Oxide Diastereomers by Vegetable Flour Preparations

Starting SubstrateFlour SourcePreferred Isomer for HydrolysisRecovered Unreacted Isomer (High Purity)Source(s)
(4R)-(+)-limonene oxide (cis/trans mix)Red Mung Beancis-isomer(4R)-trans-limonene oxide cnr.itresearchgate.net
(4S)-(–)-limonene oxide (cis/trans mix)Soybeantrans-isomer(4S)-cis-(–)-limonene oxide cnr.it

Stereoselective and Enantioconvergent Biotransformation Processes

Microbial Epoxidation and Derivatization Pathways

While hydrolysis breaks down epoxides, many microorganisms, particularly fungi, are capable of the reverse process: the epoxidation of limonene and further derivatization to a variety of oxygenated terpenes.

Fungi are highly versatile biocatalysts for transforming limonene into a range of valuable aroma and fragrance compounds. The specific products formed often depend heavily on the fungal species and the culture conditions.

Aspergillus niger : This fungus transforms (+)-limonene into various products, with the outcome being highly dependent on the cultivation system. znaturforsch.comznaturforsch.com In bioreactor cultures, the main products are typically α-terpineol, cis- and trans-carveol, perillyl alcohol, and terpinen-4-ol. znaturforsch.comresearchgate.net The choice of culture medium also influences the product profile, with tryptic soy broth favoring the formation of perillyl alcohol and carveols, while malt (B15192052) broth promotes the production of terpineols. znaturforsch.comznaturforsch.com

Caldariomyces fumago : The chloroperoxidase enzyme from this fungus catalyzes the oxidation of R-(+)-limonene. scielo.org.coredalyc.org In the absence of chloride ions, the reaction is highly stereoselective, producing (1S,2S)-4R-limonene-1,2-diol with a diastereomeric excess greater than 99%. researchgate.net However, in the presence of chloride ions, the reaction rate increases, but the stereoselectivity is lost, and other products like (E)-carveol and carvone (B1668592) are formed. redalyc.orgresearchgate.net

Penicillium digitatum : This fungus is known for its highly specific biotransformation of (R)-(+)-limonene into (R)-(+)-α-terpineol. scielo.org.coresearchgate.net Studies have shown that under optimized conditions (pH 3.5, 15 mM limonene), a high conversion percentage (89.79%) and specificity for α-terpineol can be achieved. scielo.org.co Genomic and transcriptomic analyses suggest that cytochrome P450 enzymes are responsible for this conversion. nih.govfrontiersin.org While α-terpineol is the main product, cis- and trans-limonene oxide have been identified as minor side products of this biotransformation. researchgate.net

Absidia cylindrospora : This fungal strain is recognized for its ability to perform regio- and stereoselective hydroxylations, often at the allylic position of unsaturated compounds. mdpi.com It has been used to hydroxylate terpenoid lactones and can also produce epoxylactones from certain substrates. researchgate.netdntb.gov.ua

Table 3: Major Products from Fungal Biotransformation of Limonene

Fungal SpeciesSubstrateMajor Biotransformation Product(s)Source(s)
Aspergillus niger(+)-Limoneneα-Terpineol, Carveols, Perillyl alcohol znaturforsch.comznaturforsch.com
Caldariomyces fumagoR-(+)-Limonene(1S,2S)-4R-Limonene-1,2-diol, Carvone, (E)-Carveol redalyc.orgresearchgate.net
Penicillium digitatum(R)-(+)-Limonene(R)-(+)-α-Terpineol scielo.org.coresearchgate.net
Absidia cylindrosporaUnsaturated LactonesHydroxylated and epoxidized lactones researchgate.netmdpi.comdntb.gov.ua

Bacterial Transformations and Associated Enzymatic Mechanisms (e.g., Acinetobacter tjernbergiae)

The bacterial metabolism of limonene oxides involves a variety of enzymatic reactions, primarily initiated by epoxide hydrolases or isomerases, leading to the formation of diols and other oxygenated derivatives. While direct studies on the transformation of cis-(-)-limonene oxide by Acinetobacter tjernbergiae are not extensively documented, the metabolic capabilities of this genus and other bacteria provide a strong basis for understanding the potential pathways.

Acinetobacter species are known for their versatile metabolic activities. For instance, a strain of Acinetobacter tjernbergiae, designated LSC-2, has been identified for its ability to efficiently degrade the labdane (B1241275) diterpene Z-abienol, which is a precursor for valuable aroma compounds. nih.govresearchgate.net This degradation is achieved through a series of hydroxylation and oxidation reactions catalyzed by oxidoreductases. nih.govresearchgate.net Whole-genome sequencing of this strain revealed the presence of numerous oxidoreductases, including cytochrome P450 monooxygenases, which are key enzymes in the transformation of terpenoids. nih.govresearchgate.net These findings suggest that A. tjernbergiae possesses the enzymatic machinery capable of acting on other terpene structures, including cyclic monoterpene epoxides like limonene oxide.

In other bacterial genera, the metabolism of limonene and its epoxides is well-characterized. For example, Rhodococcus erythropolis DCL14 can utilize both enantiomers of limonene as a sole carbon and energy source. acs.org The degradation pathway in this bacterium is initiated by the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide. acs.orgkaist.ac.kr This epoxide is then hydrolyzed by a novel limonene-1,2-epoxide hydrolase to the corresponding limonene-1,2-diol. acs.org This enzyme is highly induced during growth on monoterpenes, highlighting its central role in the metabolic pathway. acs.org

Similarly, strains of Pseudomonas are capable of transforming monoterpenes. Pseudomonas fluorescens NCIMB 11671 utilizes an α-pinene monooxygenase to convert α-pinene into α-pinene oxide, which is then acted upon by an α-pinene oxide lyase. nih.gov Nocardia sp. strain P18.3 has also been shown to convert limonene oxide into other metabolites. acs.org The initial enzymatic attack on the epoxide ring is a crucial step, and bacteria have evolved different enzymes to carry out this conversion, including epoxide hydrolases and lyases (isomerases). acs.orgnih.gov

The table below summarizes key enzymes involved in the bacterial transformation of monoterpene epoxides, which are analogous to the potential reactions in Acinetobacter tjernbergiae.

Enzyme ClassSpecific Enzyme ExampleOrganismSubstrateProductReference
Monooxygenase α-pinene monooxygenasePseudomonas fluorescensα-pineneα-pinene oxide nih.gov
Epoxide Hydrolase Limonene-1,2-epoxide hydrolaseRhodococcus erythropolisLimonene-1,2-epoxideLimonene-1,2-diol acs.org
Lyase (Isomerase) α-pinene oxide lyasePseudomonas fluorescensα-pinene oxidecis-2-methyl-5-isopropylhexa-2,5-dienal acs.org

Bioprocess Development and Metabolic Engineering for Limonene Oxide Production/Conversion

Analysis of Monoterpene Toxicity in Microbial Systems

A significant challenge in the microbial production and bioconversion of monoterpenes and their derivatives, such as limonene oxide, is their inherent toxicity to microbial cells. mdpi.comnih.gov This toxicity can inhibit cell growth, reduce enzymatic activity, and ultimately limit product titers. mdpi.com

The lipophilic nature of monoterpenes is a primary reason for their toxicity. nih.gov They tend to partition into and accumulate in the cell membranes, leading to a loss of membrane integrity and function. nih.govmdpi.com This disruption can manifest as increased membrane fluidity and permeability, which can dissipate ion gradients and inhibit essential membrane-embedded proteins involved in respiration and transport. nih.gov For instance, studies on the effects of limonene on Saccharomyces cerevisiae initially pointed towards membrane interference. uq.edu.au However, further research suggests that the toxicity mechanism may be more complex. In yeast, limonene exposure was found to trigger a compensatory response related to cell wall damage, evidenced by the overexpression of genes in the cell wall integrity signaling pathway. uq.edu.au

The minimum inhibitory concentration (MIC) varies among different monoterpenes and microbial species. For S. cerevisiae, the MIC for limonene was determined to be 0.44 mM. nih.govresearchgate.net In bacteria, the sensitivity to monoterpenes can differ between Gram-positive and Gram-negative strains, with Gram-positive bacteria often being more susceptible. nih.gov For example, thymol, a monoterpene, is more toxic to Staphylococcus aureus than to Escherichia coli. nih.gov The outer membrane of Gram-negative bacteria can provide an additional barrier, influencing the uptake and, consequently, the toxicity of these compounds. nih.gov The table below presents the MIC values for several monoterpenes against S. cerevisiae. nih.gov

MonoterpeneMinimum Inhibitory Concentration (mM) for S. cerevisiae
Limonene0.44
γ-Terpinene0.70
Terpinolene0.53
β-Pinene1.52
Myrcene2.12

Strategies to mitigate monoterpene toxicity include the use of two-phase fermentation systems, where a non-toxic organic solvent is used to extract the product in situ, thereby reducing its concentration in the aqueous phase and alleviating its toxic effects on the cells. nih.govresearchgate.net

Adaptive Laboratory Evolution for Enhanced Strain Tolerance

Adaptive laboratory evolution (ALE) is a powerful strategy for improving the tolerance of microbial strains to toxic compounds like monoterpenes. mdpi.comacs.org This method involves cultivating microorganisms under selective pressure, such as increasing concentrations of a toxic compound, over numerous generations. mdpi.com This process allows for the selection of spontaneous mutants with enhanced fitness and tolerance. mdpi.com

ALE has been successfully applied to enhance tolerance to limonene in both yeast and bacteria. nih.govnih.gov In one study, Saccharomyces cerevisiae was subjected to serial batch passaging for over 200 generations in the presence of limonene. nih.gov The evolved strains exhibited a significant increase in limonene tolerance, with some mutants showing a 9-fold increase in relative fitness compared to the parent strain. nih.gov Genomic sequencing of these evolved strains revealed mutations in genes related to cellular stress responses and membrane composition, such as the tricalbin proteins Tcb2p and Tcb3p. nih.gov

Similarly, short-term ALE has been used to improve limonene tolerance and production in the yeast Yarrowia lipolytica. mdpi.comnih.gov Transcriptomic analysis of strains exposed to limonene identified upregulated genes, and subsequent overexpression of some of these candidate genes conferred improved tolerance. nih.govresearchgate.net Combining this tolerance engineering with ALE resulted in strains with significantly enhanced limonene titers. nih.gov The table below highlights the results from an ALE study on S. cerevisiae for limonene tolerance. nih.gov

StrainGenerationLimonene MIC (mg/L)Fold Increase in MICRelative Fitness Increase (Fold)
Parent (S288C)0381.01.0
Evolved Mutant 1120>68>1.810.9
Evolved Mutant 2200>68>1.89.5

These studies demonstrate that ALE is an effective, non-GMO approach to generate robust microbial chassis with improved tolerance for the production of toxic monoterpenoids, paving the way for more efficient bioprocesses. mdpi.com

Identification and Manipulation of Genetic Targets for Improved Bioproduction

Metabolic engineering is crucial for developing microbial cell factories capable of producing high titers of limonene oxide or its precursors. This involves the identification and manipulation of key genetic targets to optimize biosynthetic pathways, enhance precursor supply, and overcome metabolic bottlenecks. nih.govnih.gov

A primary strategy is to increase the intracellular pool of geranyl pyrophosphate (GPP), the direct precursor for monoterpene synthesis. nih.gov In many common microbial hosts like E. coli and S. cerevisiae, GPP is not abundant as it is an intermediate in the synthesis of longer-chain isoprenoids. nih.gov Engineering efforts focus on two native isoprenoid precursor pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. mdpi.com

MVA Pathway Engineering : This pathway is often targeted in yeast. Overexpression of key enzymes such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR) has been shown to increase the flux towards isoprenoid production. researchgate.net

MEP Pathway Engineering : In bacteria like E. coli, which utilize the MEP pathway, rate-limiting enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (B83284) isomerase (IDI) are common targets for overexpression. mdpi.com

Once the precursor supply is enhanced, the expression of a suitable monoterpene synthase is required. For limonene production, a limonene synthase is introduced. nih.gov To produce limonene oxide, a subsequent hydroxylation or epoxidation step is necessary, often involving the co-expression of a cytochrome P450 monooxygenase and its corresponding reductase partner. genscript.comnih.gov For example, E. coli has been engineered to produce over 400 mg/L of limonene by expressing the MVA pathway and a limonene synthase. genscript.comnih.gov Further incorporation of a cytochrome P450 that hydroxylates limonene yielded perillyl alcohol, a derivative of limonene. genscript.comnih.gov

Other genetic manipulation strategies include:

Knocking out competing pathways : To channel metabolic flux towards the desired product, genes responsible for competing pathways can be deleted. For example, reducing the flux towards farnesyl pyrophosphate (FPP) can increase the availability of GPP for monoterpene synthesis. nih.gov

Enzyme Engineering : The performance of terpene synthases can be improved through protein engineering to enhance their activity, specificity, or stability. acs.org

Transporter Engineering : To combat product toxicity, efflux pumps can be overexpressed to actively export the monoterpene product out of the cell, reducing its intracellular concentration. mdpi.com

Genome Reduction : In organisms like Pseudomonas chlororaphis, deleting non-essential gene clusters has been shown to improve the production of secondary metabolites. nih.gov Pseudomonas putida is also considered a versatile host for producing natural products due to its metabolic versatility and high tolerance to xenobiotics. nih.gov

The table below lists key genetic targets and strategies for enhancing monoterpene production in microbial hosts.

StrategyTarget Gene/EnzymeOrganism(s)EffectReference(s)
Precursor Supply (MVA) Truncated HMG-CoA Reductase (tHMGR)S. cerevisiae, E. coliIncreases flux through the mevalonate pathway researchgate.net
Precursor Supply (MEP) DXS, DXR, IDIE. coli, CyanobacteriaIncreases flux through the MEP pathway mdpi.comnih.gov
Product Synthesis Limonene Synthase (LS)E. coli, S. cerevisiaeConverts GPP to limonene nih.gov
Product Conversion Cytochrome P450 MonooxygenaseE. coliHydroxylates limonene to derivatives like perillyl alcohol genscript.comnih.gov
Flux Redirection Downregulation of FPP synthaseS. cerevisiaeIncreases GPP pool for monoterpene synthesis nih.gov
Toxicity Mitigation Efflux PumpsE. coliExports toxic products from the cell mdpi.com

Through the combinatorial application of these metabolic engineering strategies, significant improvements in the titers of monoterpenes and their derivatives can be achieved, making microbial production a viable alternative to traditional methods. kaist.ac.kracs.org

Advanced Analytical and Spectroscopic Characterization in Cis Limonene Oxide Research

Chromatographic Techniques for Isomeric and Purity Analysis

Chromatographic methods are fundamental in the analysis of cis-(−)-limonene oxide, providing the means to separate it from complex mixtures and quantify its presence.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like limonene (B3431351) oxide. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. For cis-(−)-limonene oxide, the choice of the stationary phase is critical for achieving separation from its trans-isomer.

Chiral stationary phases are often employed to resolve the enantiomers and diastereomers of limonene oxide. For instance, the Astec® CHIRALDEX™ B-PH column has been successfully used for the GC analysis of cis/trans limonene oxide enantiomers. sigmaaldrich.com The separation efficiency is highly dependent on the operational parameters, including oven temperature, carrier gas flow rate, and injection mode. Research has demonstrated that fast GC methods, utilizing shorter columns and rapid temperature programming, can significantly reduce analysis time while maintaining adequate separation for citrus essential oils, which may contain cis-(−)-limonene oxide. copernicus.org

A typical GC analysis might involve an oven temperature program that starts at a lower temperature and gradually increases to facilitate the elution of compounds with varying boiling points. For example, a program from 50°C to 250°C at a rate of 3°C/min has been used for the analysis of citrus oils. oup.com The use of a split injection mode is common to prevent column overloading when analyzing concentrated samples. sigmaaldrich.comoup.com

Table 1: Representative GC Parameters for Limonene Oxide Analysis

Parameter Value Source(s)
Column Astec® CHIRALDEX™ B-PH, 30 m x 0.25 mm I.D., 0.12 µm sigmaaldrich.com
Oven Temperature 90 °C (isothermal) sigmaaldrich.com
Injector Temperature 250 °C sigmaaldrich.com
Detector Flame Ionization Detector (FID) sigmaaldrich.com
Carrier Gas Helium sigmaaldrich.com
Injection 1 µL, 80:1 split sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful technique for the analysis of cis-(−)-limonene oxide, particularly for non-volatile derivatives or when alternative selectivity is required. researchgate.net Chiral HPLC is especially valuable for determining the enantiomeric excess (ee) of limonene oxide isomers.

The separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. The choice of both the stationary phase (column) and the mobile phase is crucial for effective separation. For chiral separations of limonene oxide, columns such as the Chiralpak AD-H are often recommended. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a more polar modifier like isopropanol. The ratio of these solvents is optimized to achieve the best resolution between the isomers. HPLC has been instrumental in demonstrating the purity of isolated cis- and trans-diastereomers of (R)-(+)-limonene oxide, with purities greater than 98% being reported. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation power of GC with the identification capabilities of mass spectrometry, making it an indispensable tool for the analysis of cis-(−)-limonene oxide in complex matrices like essential oils. oup.comresearchgate.netrsc.org After the components of a mixture are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

For cis-(−)-limonene oxide, GC-MS can be used to confirm its presence and distinguish it from its trans-isomer based on their mass spectra and retention times. oup.com The use of a DB-5MS column with a temperature gradient is a common method for achieving baseline separation of the cis and trans isomers. Selected ion monitoring (SIM) can be employed to enhance the sensitivity of the analysis by focusing on specific fragment ions characteristic of limonene oxide, such as m/z 109 and 94. GC-MS has also been crucial in identifying hydroxyl-functionalized impurities in commercial limonene oxide samples. rsc.org Furthermore, comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC × GC-HR-TOFMS) has been shown to provide even greater separation and more reliable identification of components in complex volatile oils. nih.gov

Table 2: GC-MS Parameters for Limonene Oxide Analysis in Lemon Oil

Parameter Value Source(s)
Injection Technique Split (130:1 ratio) for percent concentrations oup.com
Column Flow Rate 0.8 mL helium/min oup.com
Oven Program 110°C for 6 min, then 20°C/min to 200°C (held for 1 min) oup.com
Mass Scan Range m/z 45–450 oup.com

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas chromatography with a flame ionization detector is a robust and widely used method for the quantification of organic compounds, including cis-(−)-limonene oxide. sigmaaldrich.comoup.comcabidigitallibrary.org The FID is a universal detector for hydrocarbons and provides a response that is proportional to the mass of carbon entering the detector. This makes it well-suited for quantitative analysis when calibrated with appropriate standards.

In the analysis of essential oils, GC-FID is often used to determine the relative concentrations of the various components, including cis- and trans-limonene oxide. oup.comcabidigitallibrary.org The method typically involves separating the components on a capillary column, such as an HP-5MS, followed by detection with the FID. cabidigitallibrary.org The quantification is performed by comparing the peak areas of the analytes to those of known standards. Fast GC-FID methods have also been developed to increase sample throughput. copernicus.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and functional groups present in cis-(−)-limonene oxide, complementing the data obtained from chromatographic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including cis-(−)-limonene oxide. researchgate.netresearchgate.netbeilstein-journals.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain a comprehensive understanding of the molecule's connectivity and stereochemistry.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For cis-(−)-limonene oxide, the chemical shifts and coupling constants of the protons on the cyclohexane (B81311) and epoxide rings are characteristic and can be used to distinguish it from the trans-isomer. amazonaws.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon atoms in the epoxide ring and the methyl groups are particularly useful for distinguishing between the cis and trans isomers. researchgate.net For example, the γ-carbon chemical shift in cis-limonene oxide appears at a higher field (around 23 ppm) compared to the trans-isomer (around 28 ppm) due to steric effects.

2D NMR: 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei and provide a more detailed picture of the molecular structure. researchgate.netbeilstein-journals.orgfmach.itemerypharma.com

COSY: This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. emerypharma.com

HSQC: This experiment correlates protons with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals. fmach.it

Careful analysis of 1D and 2D NMR spectra has enabled the complete assignment of all proton and carbon signals for the diastereomers of limonene-1,2-diols, which can be derived from limonene oxide. researchgate.netbeilstein-journals.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for cis-(R)-Limonene Oxide in CDCl₃

Nucleus Chemical Shift (ppm) Multiplicity/Assignment Source(s)
¹H 4.68, 4.62 s, =CH₂ amazonaws.com
¹H 2.99 s, OCH amazonaws.com
¹H 1.64 s, CH₃ amazonaws.com
¹H 1.25 s, CH₃ amazonaws.com
¹³C 149.9 C=CH₂ amazonaws.com
¹³C 109.2 C=CH₂ amazonaws.com
¹³C 60.4 OCH amazonaws.com
¹³C 57.2 OCq amazonaws.com
¹³C 36.2 CH amazonaws.com
¹³C 30.7, 28.6, 25.9 CH₂ amazonaws.com
¹³C 24.2, 21.0 CH₃ amazonaws.com

Infrared (IR) Spectroscopy (e.g., ATR-FTIR)

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful non-destructive technique for identifying functional groups and monitoring chemical transformations in cis-(−)-limonene oxide and its polymeric derivatives. nih.govmdpi.com

In the analysis of cis-(−)-limonene oxide, the IR spectrum displays characteristic absorption bands that confirm its molecular structure. Key vibrational modes include those associated with the epoxide ring and the isopropenyl group. For instance, the C-O stretching of the epoxide group is typically observed in the fingerprint region of the spectrum. researchgate.net The spectrum of limonene oxide shows distinctive peaks related to its C=C double bond at approximately 884 cm⁻¹ (C=C out-of-plane bending), 1645 cm⁻¹ (C=C stretching), and 3072 cm⁻¹ (=C-H stretching). mdpi.com

When cis-(−)-limonene oxide is used as a monomer in polymerization reactions, such as in the synthesis of poly(limonene carbonate) (PLC), IR spectroscopy is invaluable for tracking the reaction's progress. rsc.org The formation of the polycarbonate is monitored by the appearance and increase of the strong carbonyl (C=O) stretching vibration band around 1749 cm⁻¹. rsc.org Conversely, the disappearance or reduction in intensity of the epoxide and C=C double bond peaks indicates the consumption of the monomer. mdpi.com

The following table summarizes key IR absorption bands relevant to the study of cis-(−)-limonene oxide and its transformations.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
=C-H (isopropenyl)Stretching3072 mdpi.com
C=C (isopropenyl)Stretching1645 mdpi.com
C=C (isopropenyl)Out-of-plane bending884 mdpi.com
C=O (polycarbonate)Stretching1749 rsc.org

This table provides representative values; exact peak positions can vary based on the specific molecular environment and analytical conditions.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry (MS) techniques, often coupled with gas chromatography (GC), are indispensable for the identification, quantification, and structural elucidation of cis-(−)-limonene oxide and its isomers. oup.comuottawa.ca GC-MS allows for the separation of cis- and trans-limonene oxide, which can then be identified based on their distinct mass spectra and retention times. oup.com

The mass spectrum of cis-limonene oxide provides a molecular fingerprint based on its fragmentation pattern upon electron impact ionization. oup.com The molecular ion peak [M]⁺ confirms the compound's molecular weight (152.23 g/mol ). nih.govnist.gov The subsequent fragmentation generates a series of characteristic ions that aid in its identification. Comparison of the acquired mass spectrum with reference libraries, such as those from the National Institute of Standards and Technology (NIST), is a standard procedure for confirmation. oup.comnih.gov

For complex mixtures like essential oils or reaction products, comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HR-TOFMS) offers enhanced separation and identification capabilities. nih.gov This powerful technique provides greater resolution, allowing for more reliable identification of isomers and trace components. nih.gov In some GC methods, the cis isomer of limonene oxide has been observed to elute earlier than the trans isomer.

The following table presents some of the key mass-to-charge ratio (m/z) fragments observed in the mass spectrum of limonene oxide, which are crucial for its identification.

Ion (m/z)Potential Fragment IdentitySignificanceReference
152[C₁₀H₁₆O]⁺Molecular Ion nih.govnist.gov
109[C₈H₁₃]⁺Common fragment
94[C₇H₁₀]⁺Common fragment

This table is for illustrative purposes. The relative intensities of these fragments are key to a positive identification.

Material Science Characterization for Derived Products

The conversion of cis-(−)-limonene oxide into polymers necessitates a thorough characterization of the resulting materials to understand their structure-property relationships. Techniques common in material science provide critical insights into the morphology, crystallinity, and thermal properties of these bio-based polymers.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample's surface. While primarily composed of carbon, hydrogen, and oxygen, EDS can be useful for detecting the presence of catalyst residues or other inorganic additives in the polymer matrix.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the primary technique used to assess the crystallinity of polymeric materials. For polymers derived from cis-(−)-limonene oxide, XRD analysis can determine whether the material is amorphous or semi-crystalline. Research has shown that enantiomerically pure poly(limonene carbonate) (PLC), synthesized from either (R)- or (S)-limonene oxide, is amorphous. nsf.gov

Interestingly, a significant finding in the study of PLC is the phenomenon of stereocomplexation. nsf.gov When equal amounts of the two amorphous enantiomeric PLC chains, poly(1S,2S,4R-limonene carbonate) and poly(1R,2R,4S-limonene carbonate), are mixed, the resulting material becomes semi-crystalline. nsf.gov The XRD profile of this stereocomplexed poly(limonene carbonate) (sc-PLC) shows distinct diffraction peaks, indicating an ordered crystalline structure, in contrast to the broad, featureless halo pattern of the amorphous enantiopure polymers. nsf.gov This cocrystallization is a unique property that significantly alters the material's characteristics. nsf.gov

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are crucial for determining the service temperature range and thermal stability of polymers derived from cis-(−)-limonene oxide.

Differential Scanning Calorimetry (DSC) is used to measure thermal transitions, most notably the glass transition temperature (Tg). The Tg is a critical property for polymers, as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. Poly(limonene carbonate) (PLC) is known for its unusually high glass transition temperature, which can be around 130°C. uni-bayreuth.dersc.org This high Tg makes it a promising bio-based alternative to some petroleum-based plastics. uni-bayreuth.de DSC is also used to detect melting temperatures (Tm) and crystallization temperatures (Tc) in semi-crystalline materials, such as the stereocomplex of PLC. nsf.gov

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of a polymer. rsc.org A TGA thermogram plots the mass of a sample as a function of temperature, revealing the onset temperature of decomposition (Td). For PLC, TGA shows good thermal resistance, with decomposition temperatures often reported to be above 240°C, which is important for melt processing of the material. uni-bayreuth.de

The table below summarizes typical thermal properties for poly(limonene carbonate).

PropertySymbolTypical ValueSignificanceReference
Glass Transition TemperatureTg~130 °CDefines the upper service temperature for amorphous applications. uni-bayreuth.dersc.org
Decomposition Temperature (5% weight loss)Td₅>240 °CIndicates the onset of thermal degradation. uni-bayreuth.de

Values can vary depending on the specific polymer's molecular weight, purity, and isomeric composition.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (dispersity, Đ) of polymers. uni-bayreuth.degoogle.com For polymers synthesized from cis-(−)-limonene oxide, such as poly(limonene carbonate), GPC is essential for correlating synthetic conditions with the resulting polymer chain length. rsc.org

The analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). google.com These parameters are fundamental as they strongly influence the mechanical and thermal properties of the final material. For instance, achieving high molecular weight is often a goal in the synthesis of PLC to obtain desirable mechanical strength. rsc.orguni-bayreuth.de GPC results are typically calibrated against known standards, such as polystyrene. google.comacs.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique used in cis-(-)-limonene oxide research, primarily for the characterization of polymers derived from this chiral monomer. While not typically used for the direct analysis of the small limonene oxide molecule itself, it is indispensable for analyzing the macromolecules synthesized from it, such as polycarbonates and polyethers.

In the context of polymerization studies, MALDI-TOF provides detailed information about the resulting polymer's molecular weight distribution, repeating units, and end-group structures. amazonaws.comarxiv.org For instance, in the synthesis of terpolymers from limonene oxide, cyclohexene (B86901) oxide, and carbon dioxide, MALDI-TOF analysis is crucial for confirming the incorporation of the monomers and understanding the polymer's microstructure. scispace.com The mass spectrum reveals series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the repeating monomer units. This allows researchers to verify the composition and sequence within the polymer chain. scispace.com

Furthermore, MALDI-TOF is instrumental in identifying the end-groups of the polymer chains. arxiv.orgscispace.com This information is vital for elucidating the initiation and termination mechanisms of the polymerization reaction. For example, studies on the polymerization of limonene oxide have used MALDI-TOF to identify end-groups resulting from rearrangement reactions or the presence of initiator or quenching molecules, such as water. arxiv.org The assignment for terpolymers often requires correlating the MALDI-TOF data with the monomer ratios determined by other techniques like ¹H NMR. scispace.com

The table below summarizes the application of MALDI-TOF in research involving polymers derived from limonene oxide.

Polymer TypeInformation Obtained via MALDI-TOFReference
Poly(limonene carbonate)Molecular weight, polymer structure, end-group analysis scispace.com
Terpolymers (Limonene oxide, CHO, CO₂)Verification of monomer incorporation, molecular weight distribution, end-group identification amazonaws.comscispace.com
Poly(limonene ether) (PLO)Identification of polymer end-caps (e.g., allylic alcohol, diol groups), confirmation of repeating units arxiv.org

This table is generated based on data from cited research articles.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are a class of spectroscopic techniques that are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. For a compound with multiple stereocenters like cis-(-)-Limonene oxide, these methods are fundamental for the unambiguous assignment of its absolute configuration. nih.govmpg.de Techniques such as polarimetry, optical rotatory dispersion (ORD), and electronic circular dichroism (ECD) provide crucial data that, when often compared with theoretical calculations, confirm the stereochemistry of the molecule. researchgate.netresearchgate.net

Polarimetry and Optical Rotation Measurements

Polarimetry is a foundational chiroptical technique used to measure the rotation of plane-polarized light as it passes through a sample of a chiral compound. The measured value, known as optical rotation, is a characteristic physical property of a specific enantiomer. For cis-(-)-limonene oxide, polarimetry serves as a direct and routine method to confirm its stereochemical identity and to determine its enantiomeric purity. The negative sign in its name indicates that it is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise).

The specific rotation [α] is a standardized value calculated from the observed rotation, taking into account the concentration of the sample and the path length of the polarimeter cell. This value is a constant for a pure chiral compound under specified conditions (i.e., temperature and wavelength of light, typically the sodium D-line at 589 nm). The epoxidation of (S)-(−)-limonene with high diastereoselectivity yields cis-(-)-1,2-epoxide as the primary product. mdpi.com The optical rotation of the product is a key parameter measured to confirm the outcome of such stereoselective syntheses. mdpi.com

The magnitude and sign of the optical rotation are highly sensitive to the molecular structure, making polarimetry an essential tool for distinguishing between stereoisomers. For example, the cis and trans isomers of limonene oxide exhibit different optical rotation values.

The table below presents typical optical rotation data for limonene isomers.

CompoundSpecific Rotation [α]ConditionsReference
(S)-(-)-Limonene~ -124°Neat, 20°C, 589 nm acs.org
(R)-(+)-Limonene~ +124°Neat, 20°C, 589 nm acs.org
(+)-trans-Carveol (from d-limonene)+244°1% in chloroform asm.org

This table is generated based on data from cited research articles. Note that values can vary slightly based on purity and experimental conditions.

Theoretical and Computational Chemistry Applied to Limonene Oxide Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reaction mechanisms of limonene (B3431351) oxide transformations.

DFT calculations have been successfully employed to predict the regio- and diastereoselectivity of reactions involving cis-(-)-limonene oxide. For instance, in the hydrolysis of a mixture of cis- and trans-limonene oxide, DFT calculations at the B3LYP-D3/6-31+G(d,p) level of theory were used to explain the observed regioselectivity. researchgate.net The study demonstrated that the hydrolysis product, (1R,2R,4R)-limonene-1,2-diol, is derived from cis-limonene oxide, while the trans-isomer remains largely unreacted. researchgate.net This selectivity is explained by analyzing frontier molecular orbitals (FMO), local softness and hardness ratios, and Fukui indices, which pinpoint the most reactive sites in the molecule. researchgate.net

Similarly, DFT has been used to study the reaction of limonene oxide with amines. researchgate.net In the reaction with morpholine (B109124), DFT calculations were employed to theoretically explain the regioselectivity. researchgate.net It was found that the attack of the secondary amine occurs on the trans-limonene oxide, leaving the cis-isomer unreacted. researchgate.net This outcome is attributed to steric control, where the bulky isopropenyl group in the cis-isomer hinders the approach of the nucleophile. researchgate.net The aminolysis of limonene oxide with primary amines like methylamine (B109427) and aniline (B41778) has also been investigated, showing that the reaction with cis-limonene oxide proceeds through a more energetically demanding boat-like transition state. nih.gov

Computational studies have also guided the design of enzymes for the selective oxyfunctionalization of terpenes. biorxiv.org In one study, shifts in the diastereomeric ratio of limonene oxide were observed with different enzyme designs, demonstrating the potential to computationally steer reactions toward the desired cis or trans isomer. biorxiv.org

The analysis of transition states and reaction energetics through DFT provides a deeper understanding of reaction pathways. For cis-(-)-limonene oxide, the activation energy for nucleophilic attack is calculated to be approximately 5 kcal/mol higher than for the trans-isomer due to steric hindrance from the isopropenyl group. This higher energy barrier for the cis-isomer is a key factor in the kinetic resolution of cis/trans mixtures, where the trans-isomer reacts preferentially. researchgate.netresearchgate.net

In the aminolysis of limonene oxide, DFT calculations revealed that the reaction at the less hindered C-2 position of the cis-isomer proceeds through a boat-like transition state, which is energetically unfavorable compared to the chair-like transition state of the trans-isomer. nih.gov This difference in transition state energy explains the observed diastereoselectivity. nih.gov Furthermore, DFT studies on the Meinwald rearrangement of cis-limonene oxide have been conducted to understand the energetics of this transformation. core.ac.uk

The crucial role of solvent molecules in these reactions has also been highlighted by computational studies. DFT calculations, incorporating an implicit-explicit solvation model with water molecules, have been used to investigate the aminolysis of limonene oxide. nih.gov These calculations confirmed that water molecules play a vital role in the formation of the products and that the reaction outcome is driven by the free energy of activation. nih.govresearchgate.net

Table 1: Calculated Binding Affinities of cis-(-)-Limonene Oxide with Various Protein Targets

Protein Target Abbreviation Binding Affinity (kcal/mol)
Dihydropteroate synthase DHPS -5.8
Dihydrofolate reductase DHFR -6.1
D-Alanine-d-alanine ligase Ddl -4.8
Penicillin binding protein 1a PBP1a -6.0
DNA gyrase - -3.6
Topoisomerase IV - -5.9
Cytochrome P450 14 alpha-sterol demethylase CYP51 -6.0
Glucosamine-6-phosphate synthase - -5.0
Quorum sensing transcriptional regulator - -5.7
Sortase A - -6.1
Tyrosyl-tRNA synthetase - -6.0
Xanthine (B1682287) oxidase - -6.7

Data sourced from in silico molecular docking studies of components from Mentha × smithiana essential oil. nih.gov

Prediction of Regio- and Diastereoselectivity in Transformations

Molecular Dynamics Simulations of Limonene Oxide Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While extensive MD simulation data specifically for cis-(-)-limonene oxide is not widely available in the provided search results, the technique is mentioned in the context of broader systems containing this compound.

For example, MD simulations using the AMBER force field can be used to predict the conformations of polymer chains derived from limonene, which is relevant for designing materials with specific properties. In studies of essential oils containing cis-limonene oxide, MD simulations have been employed to understand the dynamic behavior and intermolecular interactions of various constituents with biological targets like the NF-κB protein. preprints.orgmdpi.com These simulations, often run for hundreds of nanoseconds, help to assess the stability of protein-ligand complexes by calculating root-mean-square deviation (RMSD) values. preprints.orgmdpi.com

MD simulations were also used to investigate the role of water as a solvent in the aminolysis of limonene oxide. nih.gov By simulating the system for 300 ns, researchers could identify the most stable arrangements of water molecules around the transition state, which were then used in DFT calculations to more accurately model the experimental conditions. nih.gov The self-assembly of nanoemulsion systems containing cis-limonene oxide has also been studied using molecular dynamics simulations. nanomedicine-rj.com

In Silico Prediction of Molecular Interactions and Structural Features

In silico methods, particularly molecular docking, are frequently used to predict the binding of small molecules like cis-(-)-limonene oxide to biological macromolecules. nih.govresearchgate.net These predictions provide insights into potential mechanisms of action for the observed biological activities of essential oils containing this compound.

In one study, cis-(-)-limonene oxide was docked against a panel of twelve protein targets associated with antimicrobial activity. nih.gov The compound showed predicted binding affinities ranging from -3.6 to -6.7 kcal/mol, with the strongest interaction observed with xanthine oxidase. nih.gov Such studies help to identify potential molecular targets and can explain, for instance, the antioxidant properties of an essential oil by suggesting inhibition of enzymes like xanthine oxidase. nih.govresearchgate.net

Another in silico study investigated the components of Teucrium polium L. essential oil, where cis-limonene oxide was a major constituent. preprints.orgmdpi.comresearchgate.net The study used molecular docking to predict the binding of its components to the Nuclear Factor NF-kappa-B (NF-κB), a protein complex that controls transcription of DNA, cytokine production and cell survival. preprints.orgmdpi.comresearchgate.net The structural features of the compounds were first optimized using DFT before being docked into the active site of the protein. preprints.org

Computational Approaches for Catalyst Design and Optimization

Computational chemistry plays a significant role in the design and optimization of catalysts for reactions involving limonene oxide. While many studies focus on the more reactive trans-isomer, the principles can be extended to cis-(-)-limonene oxide.

For the copolymerization of limonene oxide and carbon dioxide, computational studies have been detailed for Al-mediated coupling, showing that the CO2 insertion into an Al-alkoxide intermediate is the rate-limiting step. tdx.cat The insights from these calculations are valuable for designing catalysts that can effectively copolymerize both cis- and trans-limonene oxide. grafiati.com For example, certain aluminum (III) catalysts have shown the potential to convert both stereoisomers with high efficiency. grafiati.com

In the realm of biocatalysis, computational design has been used to create a library of peroxygenase variants with altered selectivity. biorxiv.orgbiorxiv.org By modeling the active site and using techniques like FuncLib, researchers can engineer enzymes that favor the production of either cis- or trans-limonene oxide from limonene. biorxiv.orgbiorxiv.org For example, different enzyme designs shifted the diastereomeric ratio of 1,2-epoxy limonene from predominantly trans to predominantly cis. biorxiv.org These computational approaches are instrumental in developing highly selective and efficient biocatalysts for the synthesis of specific limonene oxide isomers.

Advanced Research Applications of Cis Limonene Oxide in Chemical Synthesis

Chiral Building Blocks in Asymmetric Organic Synthesis

Cis-(-)-Limonene oxide is a prominent member of the "chiral pool," a collection of inexpensive and abundant chiral compounds that serve as starting materials for the synthesis of complex, optically pure molecules. nih.gov Optically active epoxides like cis-(-)-limonene oxide are recognized as versatile chiral building blocks in the field of organic synthesis. researchgate.net The inherent chirality and reactive epoxide ring of cis-(-)-limonene oxide make it an ideal starting point for constructing other complex chiral molecules.

Its utility is demonstrated in the synthesis of various natural products and bioactive compounds. For instance, it has been used as a precursor in the total synthesis of complex terpenes. nih.gov The stereochemistry of the epoxide ring allows for highly specific transformations, preserving chirality throughout the synthetic route. Researchers have utilized cis-(-)-limonene oxide to create key intermediates for pharmacologically active molecules, highlighting its importance in medicinal chemistry. The development of methods for the asymmetric epoxidation of limonene (B3431351) has further enhanced the availability of enantiomerically pure limonene oxides, which are crucial for these synthetic applications. researchgate.net

Development of Chiral Ligands and Auxiliaries in Catalysis

The stereoselective reactions of cis-(-)-limonene oxide have been harnessed for the creation of chiral ligands and auxiliaries, which are essential for asymmetric catalysis. These auxiliaries guide the stereochemical outcome of a reaction, leading to the desired enantiomer of a product.

A notable application is the synthesis of chiral β-amino alcohols. researchgate.net These compounds are prepared through the reaction of secondary amines with a mixture of cis- and trans-limonene oxide. researchgate.net Interestingly, the trans-isomer reacts selectively, allowing the unreacted cis-(-)-limonene oxide to be recovered. researchgate.net The resulting β-amino alcohols have proven to be effective chiral auxiliaries, for example, in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.netscielo.org.co

Furthermore, cis-(-)-limonene oxide has been instrumental in the development of P-chiral phosphorus-based reagents. While reagents built on a trans-limonene oxide core have shown distinct reactivity, those derived from the cis-isomer have also been explored for creating specific chiral environments in catalysis. ugr.es The synthesis of secondary phosphine (B1218219) oxides from a cis/trans mixture of (+)-limonene oxide has been reported, which have significant potential in asymmetric catalysis for creating specific enantiomers. smolecule.com

Precursors for Specialty Chemicals and Fine Chemical Intermediates

Cis-(-)-Limonene oxide is a key starting material for a range of specialty chemicals and fine chemical intermediates, valued for their specific functionalities and applications in various industries.

A significant application of cis-(-)-limonene oxide is in the synthesis of insect pheromones. Specifically, it is a precursor for the synthesis of cis-(Z)-α-bisabolene epoxide. scielo.org.cogoogle.comresearchgate.netscielo.org.co This compound is a major component of the sex pheromone of the green stink bug, Nezara viridula. scielo.org.coresearchgate.netscielo.org.co The synthesis starts from S-(-)-limonene oxide, which is a mixture of cis and trans epoxides. google.com The ability to synthetically produce these pheromones is crucial for developing environmentally friendly pest management strategies, such as mating disruption and trapping.

PrecursorTarget Pheromone ComponentInsect Species
S-(-)-Limonene oxidecis-(Z)-α-Bisabolene epoxideNezara viridula (Green Stink Bug) scielo.org.cogoogle.com

The unique structure of cis-(-)-limonene oxide allows for its derivatization into monomers for high-performance materials. The epoxide ring can be opened by various nucleophiles to introduce new functional groups, leading to materials with tailored properties. For example, limonene-based dimethacrylate (LDMA) has been synthesized from limonene oxide and methacrylic acid for applications in 3D printing. researchgate.net The resulting resins can be tailored for performance by adjusting reaction conditions and stoichiometry. researchgate.net

Synthesis of Pheromones (e.g., α-Bisabolene Epoxides)

Bio-based Polymer Feedstocks and Monomers

With a growing demand for sustainable alternatives to petroleum-based plastics, cis-(-)-limonene oxide has emerged as a promising bio-based monomer. d-nb.inforsc.org It is derived from renewable citrus fruit peels, making it an attractive feedstock for the synthesis of green polymers. arxiv.orgrsc.org

Cis-(-)-Limonene oxide is a key monomer in the production of bio-based polycarbonates and non-isocyanate polyurethanes (NIPUs). d-nb.inforesearchgate.net

Polycarbonates: The copolymerization of limonene oxide with carbon dioxide (CO₂) produces poly(limonene carbonate) (PLC), a biodegradable thermoplastic with a high glass transition temperature and excellent optical properties. d-nb.inforsc.orgacs.org While early catalysts, such as β-diiminate zinc complexes, showed high selectivity for the trans-isomer of limonene oxide, leaving the cis-isomer unreacted, newer catalyst systems have been developed to incorporate the cis-isomer as well. acs.orgmdpi.com For example, an Al(III) complex catalyst can be used to copolymerize a mixture of cis/trans limonene oxide with CO₂. acs.org This allows for the production of PLCs with varying molecular weights and tunable thermal properties. acs.org

Polyurethanes: Limonene-based carbonates, derived from limonene oxide, provide a pathway to non-isocyanate polyurethanes (NIPUs), avoiding the use of toxic isocyanates in their synthesis. researchgate.netresearchgate.net Research has shown that the properties of these NIPUs, such as glass transition temperature and mechanical strength, are influenced by the stereochemistry of the limonene precursor, with pure trans-limonene carbonate yielding materials with improved properties. mdpi.com

Research Findings on Polymer Synthesis from Limonene Oxide

Polymer TypeMonomersCatalyst System (Example)Key Finding
Poly(limonene carbonate) (PLC)Limonene oxide, CO₂β-diiminate zinc acetate (B1210297) rsc.orgacs.orgCatalyst exhibits high selectivity for the trans-isomer of limonene oxide. rsc.orgacs.org
Poly(limonene carbonate) (PLC)cis/trans Limonene oxide, CO₂Al(III) complex with PPNCl acs.orgAllows for the use of cis-isomer, producing PLCs with tunable molecular weights. acs.org
Non-Isocyanate Polyurethanes (NIPUs)Limonene-based carbonatesNot specifiedOffers a sustainable alternative to traditional polyurethanes. researchgate.netresearchgate.net

Building Blocks for Acrylate (B77674) Monomers

Cis-(-)-Limonene oxide is a key precursor in the synthesis of functional acrylate monomers, which are themselves building blocks for a new generation of bio-based polymers. researchgate.net The primary synthetic route involves the ring-opening esterification of the epoxide group in limonene oxide with acrylic acid. nih.govresearchgate.net This reaction creates a monomer, often referred to as limonene acrylate (LIMA), which incorporates an acrylate functionality, significantly boosting its potential for polymerization. researchgate.netnih.gov

This process is a cornerstone for developing sustainable alternatives to petroleum-derived monomers. researchgate.net Researchers have successfully synthesized a variety of limonene-based acrylate monomers, demonstrating the versatility of limonene oxide as a starting material. researchgate.netresearchgate.net These monomers are being investigated as green substitutes for conventional fossil-based monomers such as bisphenol A glycidyl (B131873) methacrylate, glycidyl (meth)acrylate, and hydroxyethyl (B10761427) (meth)acrylate. researchgate.netuibk.ac.at The introduction of additional functional groups, like hydroxyl and further epoxide groups, extends the application possibilities of the resulting polymers, making them suitable for specialized uses like curable coatings. researchgate.net

A study focused on creating functional monoterpene acrylates from (+)-limonene oxide (a cis/trans mixture) yielded several novel monomers. researchgate.net The successful synthesis of these compounds underscores the potential for creating a diverse range of bio-based materials. researchgate.netresearchgate.net

Table 1: Synthesized Limonene-Based Acrylate Monomers

Monomer Name Abbreviation Precursor
Limonene Acrylate 1 LA Limonene Oxide
Limonene Diacrylate 2 LDA Limonene Oxide
Limonene Oxide Acrylate 3 LOA Limonene Oxide
Limonene Hydroxy Acrylate 4 LHA Limonene Oxide

This table is based on research synthesizing various acrylate monomers from limonene-based precursors. researchgate.netresearchgate.net

Role in Sustainable Chemical Production Pathways

The use of cis-(-)-Limonene Oxide is central to the advancement of sustainable chemical production, aligning with the principles of green chemistry by utilizing renewable feedstocks and enabling the creation of environmentally benign products. uibk.ac.atroyalsocietypublishing.org

Derived from (R)-(+)-limonene, a major byproduct of the citrus industry, limonene oxide represents a significant bio-based platform molecule. acs.orgresearchgate.net Its application as a monomer for bio-based polymers helps reduce the chemical industry's dependence on finite fossil resources. polimi.itd-nb.info

One of the most promising sustainable applications is the copolymerization of limonene oxide with carbon dioxide (CO2). This process yields poly(limonene) carbonate, a biodegradable thermoplastic polymer with superior thermal and optical properties. sci-hub.se This reaction is not only valuable for creating sustainable plastics but also contributes to the utilization of CO2, a greenhouse gas. researchgate.net Research indicates that the trans-isomer of limonene oxide is often more reactive in this carbonation reaction, but the process highlights a key pathway for valorizing both limonene derivatives and CO2. researchgate.net

Furthermore, significant research efforts are directed towards making the synthesis of limonene oxide itself more sustainable. uibk.ac.atroyalsocietypublishing.org This includes the use of environmentally friendly oxidants like Oxone® and ultrasound-assisted methods to replace traditional, more hazardous reagents like m-chloroperbenzoic acid (m-CPBA). uibk.ac.at Photocatalytic methods using solar light are also being explored to create a greener synthesis route for limonene oxide. sci-hub.se The stereochemistry of the limonene epoxide monomers, including the cis-isomer, has been shown to influence the crosslinking density and mechanical properties of the final thermoset polymers, making it a critical factor in material design. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
cis-(-)-Limonene Oxide
Limonene
Acrylic Acid
Limonene Acrylate (LIMA)
Limonene Diacrylate
Limonene Oxide Acrylate
Limonene Hydroxy Acrylate
Bisphenol A glycidyl methacrylate
Glycidyl (meth)acrylate
Hydroxyethyl (meth)acrylate
Carbon Dioxide
Poly(limonene) carbonate
m-chloroperbenzoic acid (m-CPBA)
Oxone®
Dihydrocarvone
Bismuth triflate
γ-Terpinene dioxide
Limonene dioxide

Emerging Research Directions and Future Perspectives for Cis Limonene Oxide

Innovation in Green Synthetic Routes and Methodologies

The development of environmentally benign synthetic pathways is a major focus in the production of limonene (B3431351) oxide. Traditional methods often rely on peracids like m-chloroperbenzoic acid (m-CPBA), which generate stoichiometric amounts of acid waste. Current research is heavily invested in cleaner, more sustainable alternatives.

A significant advancement is the use of hydrogen peroxide (H₂O₂) as a "green" oxidant, as its only byproduct is water. researchgate.netresearchgate.netbibliotekanauki.pl Tungsten-based polyoxometalate (POM) catalysts have shown high efficacy in this regard, enabling the selective epoxidation of limonene's endocyclic double bond. researchgate.netresearchgate.netncl.ac.uk Researchers have developed a solvent-free epoxidation process using a tungsten-based catalyst and H₂O₂, achieving approximately 95% conversion of H₂O₂ with 100% selectivity to limonene-1,2-epoxide (B132270) within just 15 minutes. researchgate.net To prevent the hydrolysis of the newly formed epoxide, the reaction can be saturated with sodium sulphate. researchgate.netresearchgate.net

Another promising green methodology is chemoenzymatic epoxidation. nih.govresearchgate.net This approach combines the selectivity of biocatalysts with chemical processes. For instance, lipases can catalyze the in situ generation of a peroxy acid from a carboxylic acid and H₂O₂, which then acts as the epoxidizing agent. nih.govresearchgate.netresearchgate.net A novel method utilized a lipase (B570770) immobilized on surface-functionalized silica (B1680970) derived from agricultural waste (rice husk ash) for the epoxidation of limonene. nih.gov This process, enhanced by microwave irradiation, significantly reduced reaction times, achieving a 75.35% conversion to limonene oxide in 2 hours, compared to 44.6% in 12 hours with conventional heating. nih.gov

Solvent choice is another critical aspect of green synthesis. While solvent-free reactions are ideal, research also explores the use of green solvents. scientificlabs.ie For example, silica-supported tungstophosphoric acid has been used as a catalyst for the isomerization of cis-(+)-limonene oxide to trans-dihydrocarvone in dialkylcarbonate, a green solvent. scientificlabs.ie The development of these cleaner routes is crucial for the large-scale, sustainable production of limonene oxide. rsc.org

Table 1: Comparison of Green Synthetic Methods for Limonene Epoxidation

Method Oxidant Catalyst Key Findings & Conditions Reference(s)
Solvent-Free Epoxidation H₂O₂ Tungsten-based Polyoxometalate ~95% H₂O₂ conversion, 100% selectivity to 1,2-epoxide in 15 min at 50°C. researchgate.net
Chemoenzymatic Epoxidation H₂O₂ / Octanoic Acid Immobilized Candida antarctica Lipase B (CALB) 74.9% yield of 1,2-limonene oxide in 40 min. researchgate.netacs.org
Chemoenzymatic (Microwave-Assisted) H₂O₂ / Octanoic Acid Lipase on Rice Husk Ash-derived Silica 75.4% conversion in 2 hours at 50°C. nih.gov
Heterogeneous Catalysis H₂O₂ Ti-SBA-15 Methanol identified as a suitable solvent. Products include 1,2-epoxylimonene, diol, carveol, and carvone (B1668592). bibliotekanauki.pl

Strategies for Achieving and Enhancing Enantiomeric and Diastereomeric Purity

Commercially available limonene oxide is typically a mixture of cis and trans diastereomers. ias.ac.incnr.it For many applications, particularly in polymer and pharmaceutical synthesis, the use of a pure diastereomer is essential. Consequently, significant research has been dedicated to methods for separating these isomers and for synthesizing them stereoselectively.

Kinetic resolution is a widely employed strategy. This method exploits the different reaction rates of the cis and trans isomers with a particular reagent. Nucleophilic amines have proven effective for this purpose. researchgate.netresearchgate.net For example, secondary amines like pyrrolidine (B122466) and piperidine (B6355638) react selectively with the trans-isomer of limonene oxide, leaving the cis-isomer largely unreacted and allowing for its recovery with up to 88% yield. researchgate.net Conversely, less nucleophilic amines such as triazole and pyrazole (B372694) can be used to selectively hydrolyze the cis-isomer, enabling the isolation of the unreacted trans-isomer. researchgate.netsmolecule.com More recently, indium(III) chloride in water has been shown to be an effective and recyclable catalyst for the selective hydrolysis of the cis-epoxide, allowing for the recovery of the trans-isomer. ias.ac.in

Biocatalytic resolution offers a highly selective alternative. Epoxide hydrolases (EHs) are enzymes that catalyze the ring-opening of epoxides to form diols. sigmaaldrich.cn By using EHs with complementary stereoselectivity, it is possible to resolve racemic mixtures of limonene oxides into their individual, enantiomerically pure forms. nih.gov This enzymatic approach is often superior to chemical routes for obtaining pure enantiomers. sigmaaldrich.cn

Stereoselective synthesis aims to directly produce a specific isomer, avoiding the need for downstream separation. Peroxygenases from plant sources, such as oat (Avena sativa) flour, have demonstrated remarkable diastereoselectivity. cnr.itnih.gov When (S)-(-)-limonene is used as the substrate, these enzymes catalyze its epoxidation to yield cis-1,2-epoxide as the main product with excellent diastereoselectivity (dr >98%). cnr.itnih.gov Similarly, chiral metal complexes, such as manganese(III)-salen catalysts (Jacobsen-type catalysts), are used to enforce facial selectivity during epoxidation. scielo.org.co Interestingly, studies have shown that even an achiral Mn(III)-salen complex can afford good diastereoselectivity towards (+)-cis-1,2-limonene oxide, suggesting that the chiral induction is strongly governed by the R-(+)-limonene substrate itself. scielo.org.coscielo.org.co

Table 2: Strategies for Isolating cis-(-)-Limonene Oxide

Strategy Method/Reagent Principle Outcome for cis-isomer Reference(s)
Kinetic Resolution Nucleophilic Amines (e.g., Pyrrolidine) Selective reaction with the trans-isomer. Recovered unreacted in high purity (up to 88% yield). researchgate.netresearchgate.net
Biocatalytic Synthesis Peroxygenase (from Avena sativa) Stereospecific epoxidation of (S)-(-)-limonene. Produced directly with high diastereoselectivity (>98% dr). cnr.itnih.gov

Synergistic Integration of Biocatalysis and Chemical Synthesis

The combination of enzymatic and chemical catalysis, known as chemoenzymatic synthesis, is a powerful strategy that leverages the high selectivity of enzymes and the broad applicability of chemical catalysts. This synergistic approach is being actively explored for the synthesis and transformation of cis-(-)-limonene oxide.

A prime example is the chemoenzymatic epoxidation of limonene, where a lipase generates a peracid in situ, which then chemically epoxidizes the alkene. nih.govresearchgate.netresearchgate.net This method avoids the direct handling of unstable peracids and allows the reaction to proceed under milder, more controlled conditions. For instance, the epoxidation of R-(+)-limonene using an immobilized form of Candida antarctica lipase B (CALB) with octanoic acid and H₂O₂ achieved a 74.9% yield of 1,2-limonene oxide in just 40 minutes. acs.org

Tandem catalytic protocols, where multiple reaction steps are carried out in a single pot, represent another facet of this integration. Research has shown that a single phosphotungstate polyoxometalate catalyst can first catalyze the epoxidation of limonene to 1,2-limonene oxide and subsequently act as a co-catalyst for the insertion of CO₂ to form the corresponding cyclic carbonate. d-nb.info This one-pot, two-step approach enhances process efficiency by eliminating the need for intermediate isolation and purification steps. d-nb.info

Further integration is seen in multi-step total synthesis. For example, a chemoenzymatic approach was used in the synthesis of various fusicoccane diterpenoids, where (+)-limonene oxide served as a key starting material for the chemical synthesis of a core scaffold, which was later modified using enzymatic transformations. nih.govbeilstein-journals.org These integrated strategies not only improve the efficiency and sustainability of chemical processes but also open up pathways to complex molecules that would be difficult to access through purely chemical or biological routes.

Addressing Challenges in the Scalable Production of cis-(-)-Limonene Oxide Derivatives

While many promising synthetic routes for cis-(-)-limonene oxide and its derivatives have been developed at the laboratory scale, significant challenges remain in translating these processes to industrial production. Key issues include catalyst cost and stability, product separation, and process efficiency.

A major hurdle is catalyst recovery and reuse, especially for homogeneous catalysts. d-nb.info For example, while phosphotungstate polyoxometalate catalysts are highly efficient for limonene epoxidation, they can be difficult to recover from the reaction mixture and may lose activity upon recycling. d-nb.info To address this, research is focused on heterogenizing catalysts by immobilizing them on solid supports like silica. acs.orgchemistryviews.org This facilitates catalyst separation and enhances reusability, which is crucial for economic viability.

The inherent low reactivity of the cis-isomer compared to the trans-isomer in many reactions, such as polymerization and carbonation, also poses a challenge for processes starting from commercial cis/trans mixtures. d-nb.infonih.gov The cis-isomer's higher activation energy is attributed to the need to adopt an energetically unfavorable "boat-like" transition state during nucleophilic attack. nih.gov Therefore, developing highly efficient routes to pure cis-isomer or creating catalytic systems that can effectively activate it are essential for scalable production of cis-derived products.

Exploration of Novel Catalytic Systems for Limonene Oxide Transformations

The development of novel, highly efficient, and selective catalysts is central to advancing the chemistry of limonene oxide. Research in this area is diverse, spanning heterogeneous, homogeneous, and biocatalytic systems tailored for specific transformations.

Polyoxometalates (POMs) have emerged as highly versatile catalysts for limonene oxidation. Tungsten-based POMs, in particular, are effective for epoxidation using H₂O₂ as a green oxidant. researchgate.netresearchgate.netncl.ac.ukrsc.org Cobalt-containing sandwich-type polyoxotungstates have also been investigated for the selective oxidation of limonene using air or H₂O₂, yielding products like epoxides, carveol, and carvone. iitm.ac.in The catalytic properties of POMs can be tuned by changing their constituent metals and organic functionalities. uib.no

Metal-Salen Complexes , particularly manganese(III)-salen (Jacobsen-type) catalysts, are renowned for their ability to perform asymmetric epoxidations. scielo.org.coscielo.org.co Research has explored both chiral and achiral versions of these complexes, finding that even achiral catalysts can induce high diastereoselectivity in R-(+)-limonene epoxidation, highlighting the strong directing effect of the substrate's own chirality. scielo.org.coscielo.org.co

Heterogeneous Catalysts are a major focus due to their ease of separation and recycling. Titanium-silicate molecular sieves like Ti-SBA-15 have been studied for limonene epoxidation with H₂O₂, with the choice of solvent significantly impacting the product distribution. bibliotekanauki.pl Silica-supported tungstophosphoric acid is another example, used for the isomerization of cis-(+)-limonene oxide into valuable derivatives like trans-dihydrocarvone. scientificlabs.ie

Biocatalysts continue to be a source of innovation. Peroxygenases, found in sources like oat flour, offer exceptional stereoselectivity in the epoxidation of limonene enantiomers, producing cis-1,2-epoxide from (S)-limonene with high purity. cnr.itnih.gov The discovery and engineering of new enzymes, such as epoxide hydrolases, are expanding the biocatalytic toolbox for producing all four stereoisomers of limonene oxide. sigmaaldrich.cn

Table 3: Overview of Novel Catalytic Systems for Limonene Oxide Synthesis & Transformation

Catalyst Type Example(s) Target Reaction Key Characteristics Reference(s)
Polyoxometalates (POMs) Tungsten-based POMs, [Co₅W₁₉O₆₈]¹⁰⁻ Epoxidation High activity with H₂O₂, tunable, can be used in solvent-free systems. researchgate.netd-nb.infoiitm.ac.in
Metal-Salen Complexes Mn(III)-salen (Jacobsen-type) Diastereoselective Epoxidation High diastereoselectivity; substrate chirality plays a key role. scielo.org.coscielo.org.co
Heterogeneous Catalysts Ti-SBA-15, Silica-supported tungstophosphoric acid Epoxidation, Isomerization Recyclable, solvent effects are critical, enables green transformations. bibliotekanauki.plscientificlabs.ie
Biocatalysts Peroxygenase (Avena sativa) Stereospecific Epoxidation Excellent diastereoselectivity (>98% dr) for producing cis-epoxide from (S)-limonene. cnr.itnih.gov

Advanced Computational Modeling for Mechanism Elucidation and Rational Design

Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms involved in the synthesis and transformation of limonene oxide. Techniques like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) provide insights at the atomic level, guiding the rational design of more efficient and selective catalysts.

DFT calculations have been used to investigate the chemo- and stereospecificity of limonene epoxidation with reagents like m-CPBA. researchgate.net These studies can rationalize experimental observations, such as why epoxidation preferentially occurs at the endocyclic double bond and how the stereoisomeric products are formed. By calculating the activation energies for different reaction pathways, researchers can predict the most likely products. For the epoxidation of limonene by m-CPBA, calculations showed lower activation barriers for the formation of 1,2-epoxides compared to 8,9-epoxides, consistent with experimental results. researchgate.net

In the realm of biocatalysis, QM/MM methods are particularly powerful for studying enzyme mechanisms. Such studies have been applied to limonene epoxide hydrolase (LEH), elucidating the roles of key amino acid residues in the active site. nih.gov For example, a concerted general acid catalysis mechanism involving an Asp-Arg-Asp triad (B1167595) was proposed, and QM/MM calculations provided activation barriers that explained the enzyme's regioselectivity for nucleophilic attack. nih.gov Further computational studies on LEH mutants have explained puzzling observations, such as why certain mutants are highly active on one substrate (cyclohexene oxide) but not on a structurally similar one (cyclopentene oxide). nih.govacs.org These insights are crucial for future protein engineering efforts aimed at creating enzymes with novel or enhanced catalytic activities. nih.govacs.org

Q & A

How can researchers optimize the synthesis of cis-(-)-limonene oxide to achieve high stereoselectivity?

The stereoselective synthesis of cis-(-)-limonene oxide requires careful selection of reaction mechanisms and catalysts. Traditional epoxidation methods, such as using peracids (e.g., mCPBA), often yield a 1:1 mixture of cis and trans isomers due to non-selective oxidation of limonene's endo- and exocyclic double bonds . However, the Schenk reaction (singlet oxygen addition followed by rearrangement) favors cis-limonene oxide (cis:trans ratio ≈ 2.5:1) under controlled conditions, as singlet oxygen selectively targets the electron-rich endocyclic double bond . Heterogeneous catalysts, such as immobilized manganese complexes, have also shown improved selectivity for cis isomer formation compared to homogeneous systems, which face challenges in catalyst recovery . Researchers should evaluate solvent polarity, temperature, and oxygen availability to minimize side reactions (e.g., dihydroxyation or overoxidation) .

What analytical methods are most effective for distinguishing cis-(-)-limonene oxide from its trans isomer and quantifying their ratios?

Gas chromatography–mass spectrometry (GC-MS) with chiral stationary phases is the gold standard for separating and quantifying cis/trans isomers. For example, a method using a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film thickness) with a temperature gradient (40°C to 300°C) achieves baseline separation of cis- and trans-limonene oxide . Selected ion monitoring (SIM) at m/z 109 and 94 enhances sensitivity, with the cis isomer eluting earlier due to its lower molecular polarity . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} NMR, can also differentiate isomers: the γ-carbon chemical shift in cis-limonene oxide appears upfield (~23 ppm) compared to trans (~28 ppm) due to steric effects .

How does the cis/trans isomer ratio influence the properties of poly(limonene carbonate) synthesized via copolymerization with CO₂?

The cis/trans ratio directly impacts the stereoregularity and thermal stability of poly(limonene carbonate). A 1:1 mixture of cis- and trans-limonene oxide produces an alternating copolymer with high regio- and stereoregularity, resulting in a glass transition temperature (TgT_g) of ~130°C and tensile strength comparable to polystyrene . However, excess cis isomer (>70%) disrupts chain symmetry, reducing crystallinity and lowering TgT_g by ~15°C . Advanced characterization techniques, such as differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS), are critical for correlating isomer ratios with material performance.

What are the key challenges in isolating pure cis-(-)-limonene oxide from reaction mixtures, and how can they be addressed?

Isolation of pure cis-(-)-limonene oxide is complicated by its near-identical physical properties to the trans isomer (e.g., boiling point, solubility). Traditional distillation is inefficient due to overlapping vapor pressures, though spinning-band distillation under reduced pressure (e.g., 0.1 mmHg) can achieve partial separation . A more practical approach involves chemical derivatization: trans-limonene oxide reacts faster with nucleophiles (e.g., water or amines) due to its less sterically hindered epoxide ring, enabling selective removal from mixtures . Alternatively, enzymatic resolution using epoxide hydrolases (e.g., from Aspergillus niger) selectively hydrolyzes trans isomers, leaving cis-limonene oxide intact .

How do autoxidation and storage conditions affect the stability of cis-(-)-limonene oxide in laboratory settings?

cis-(-)-Limonene oxide is prone to autoxidation, forming allergenic hydroperoxides upon prolonged exposure to air. Accelerated aging studies (40°C, 75% relative humidity) show a 15% degradation rate within 14 days, detectable via peroxide test strips or iodometric titration . Storage under inert gas (N₂ or Ar) at -20°C in amber glass vials reduces degradation to <2% over six months . Researchers should avoid plastic containers, as limonene oxide can leach additives (e.g., phthalates), confounding analytical results .

What mechanistic insights explain the stereochemical outcomes of limonene epoxidation?

The stereochemistry of limonene epoxidation depends on the reaction pathway:

  • Electrophilic oxidation (e.g., peracids): Proceeds via a planar oxonium ion intermediate, leading to non-selective cis/trans formation .
  • Singlet oxygen-mediated Schenk reaction : Involves a stepwise radical mechanism. The initial endo-peroxide intermediate rearranges preferentially to cis-limonene oxide due to reduced steric strain during epoxide ring closure .
  • Metal-catalyzed epoxidation : Chiral salen complexes (e.g., Jacobsen catalyst) enforce facial selectivity, but achieving high enantiomeric excess (ee) for cis-(-)-limonene oxide remains challenging .

How can researchers resolve contradictions in reported catalytic efficiencies for limonene epoxidation?

Discrepancies in catalytic efficiency often arise from differences in substrate purity, solvent effects, or oxygen availability. For example, Mn(III)-salen catalysts show 80% conversion in acetonitrile but <50% in toluene due to solvent polarity effects on transition-state stabilization . Researchers should standardize protocols using high-purity limonene (>99%, GC-MS verified) and control oxygen levels via inert gas purging or flow reactors . Kinetic studies (e.g., time-resolved FTIR) can identify rate-limiting steps, such as oxygen diffusion in biphasic systems .

What role does cis-(-)-limonene oxide play in natural product biosynthesis and ecological interactions?

cis-(-)-Limonene oxide is a precursor to monoterpenoid derivatives in plants, such as carveol and carvone, which defend against herbivores and pathogens . In Carum carvi (caraway), it constitutes ~5% of the essential oil and exhibits synergistic antimicrobial activity with carveol against Staphylococcus aureus (MIC = 0.2 µg/mL) . Isotopic labeling studies (e.g., 13C^{13}\text{C}-limonene feeding) can map biosynthetic pathways, revealing enzyme promiscuity in terpene cyclases .

What advanced computational tools can predict the reactivity and stability of cis-(-)-limonene oxide derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are valuable for modeling epoxide ring-opening reactions. For example, the activation energy for nucleophilic attack on cis-limonene oxide is ~5 kcal/mol higher than trans due to steric hindrance from the isopropenyl group . Molecular dynamics simulations (AMBER force field) can also predict polymer chain conformations, aiding the design of limonene-based materials with tailored properties .

How does the enantiomeric purity of cis-(-)-limonene oxide affect its biological activity in pharmacological studies?

Enantiomeric purity is critical for bioactivity. The (-)-cis enantiomer inhibits cytochrome P450 enzymes (e.g., CYP3A4) with 10-fold higher potency than (+)-cis, as shown in hepatic microsome assays . Chiral HPLC (Chiralpak AD-H column) is recommended for ee determination, with mobile phases of hexane/isopropanol (95:5) achieving resolution factors >1.5 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.